Hept-3-YN-2-OL
Description
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Structure
2D Structure
Properties
CAS No. |
56699-62-8 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hept-3-yn-2-ol |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3-4H2,1-2H3 |
InChI Key |
AGSTXVGLHQAXQK-UHFFFAOYSA-N |
SMILES |
CCCC#CC(C)O |
Canonical SMILES |
CCCC#CC(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Hept-3-yn-2-ol (CAS: 56699-62-8): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-3-yn-2-ol is a secondary alkynyl alcohol with the chemical formula C₇H₁₂O.[1] Its structure, featuring a hydroxyl group on the second carbon and a carbon-carbon triple bond between the third and fourth carbons, makes it a chiral molecule and a versatile intermediate in organic synthesis.[1] This document provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound, with a focus on its potential applications in research and development.
Chemical and Physical Properties
While extensive experimental data for this compound is limited in publicly accessible literature, the following table summarizes its basic identifiers and computed physical properties.
| Property | Value | Source |
| CAS Number | 56699-62-8 | [1] |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Heptyn-2-ol | [1] |
| Canonical SMILES | CCCC#CC(C)O | [1] |
| InChI Key | AGSTXVGLHQAXQK-UHFFFAOYSA-N | |
| Boiling Point (Predicted) | ~145-150 °C | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Characterization of this compound would require experimental analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry methodologies. While specific, detailed experimental protocols for this particular molecule are not widely published, the general approaches are outlined below.
Grignard Reaction
A common and effective method for the synthesis of secondary alcohols is the reaction of a Grignard reagent with an aldehyde. For this compound, this would involve the reaction of a pentynyl Grignard reagent with acetaldehyde.
Caption: Grignard synthesis of this compound.
Experimental Protocol (General): A detailed experimental protocol for the synthesis of this compound via a Grignard reaction is not available in the reviewed literature. A general procedure would involve the slow addition of an ethereal solution of acetaldehyde to a pre-formed solution of pentynylmagnesium bromide (prepared from 1-pentyne and a suitable Grignard reagent like ethylmagnesium bromide) at low temperature (e.g., 0 °C). The reaction would then be quenched with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid) and the product extracted with an organic solvent. Purification would likely be achieved by distillation under reduced pressure.
Hydroboration-Oxidation of a Terminal Alkyne
While typically used to form aldehydes from terminal alkynes, modifications of the hydroboration-oxidation reaction can lead to other products. However, the direct synthesis of this compound from a simple hydroboration-oxidation of a readily available starting material is not straightforward.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its two functional groups: the hydroxyl group and the alkyne moiety. These groups can undergo a variety of transformations, making it a useful building block in organic synthesis.
Oxidation of the Hydroxyl Group
The secondary alcohol can be oxidized to the corresponding ketone, Hept-3-yn-2-one.
Caption: Oxidation of this compound.
Experimental Protocol (General): A detailed experimental protocol for the oxidation of this compound is not available. A typical procedure would involve dissolving this compound in a suitable solvent (e.g., dichloromethane) and treating it with an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid and acetone). The reaction progress would be monitored by a technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up to remove the oxidant and the product purified, likely by column chromatography or distillation.
Reduction of the Alkyne
The carbon-carbon triple bond can be reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the choice of reducing agent.
Caption: Reduction pathways of this compound.
Experimental Protocols (General): Detailed experimental protocols for the reduction of this compound are not available. General procedures for these transformations are as follows:
-
cis-Alkene: Hydrogenation of the alkyne in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) would yield the cis-alkene.
-
trans-Alkene: A dissolving metal reduction, using sodium metal in liquid ammonia, would produce the trans-alkene.
-
Alkane: Catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst would fully reduce the triple bond to a single bond.
Substitution of the Hydroxyl Group
The hydroxyl group can be converted to a better leaving group and subsequently substituted, for example, by a halide.
References
Spectroscopic Analysis of Hept-3-yn-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Hept-3-yn-2-ol (C₇H₁₂O), a secondary acetylenic alcohol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of similar organic molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical chemical shifts, absorption frequencies, and fragmentation patterns observed for similar secondary alcohols and internal alkynes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H on C1 (CH₃) | ~ 1.0 | Triplet | ~ 7.5 |
| H on C2 (CH) | ~ 4.3 | Quartet | ~ 6.5 |
| OH | Variable (broad singlet) | Broad Singlet | - |
| H on C5 (CH₂) | ~ 2.2 | Quartet | ~ 7.5 |
| H on C6 (CH₂) | ~ 1.5 | Sextet | ~ 7.5 |
| H on C7 (CH₃) | ~ 1.0 | Triplet | ~ 7.5 |
¹³C NMR (Carbon NMR)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃) | ~ 23 |
| C2 (CH-OH) | ~ 58 |
| C3 (C≡) | ~ 85 |
| C4 (C≡) | ~ 80 |
| C5 (CH₂) | ~ 14 |
| C6 (CH₂) | ~ 22 |
| C7 (CH₃) | ~ 13 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H stretch (sp³) | 3000 - 2850 | Medium to Strong |
| C≡C stretch (internal alkyne) | 2260 - 2190 | Weak to Medium |
| C-O stretch (secondary alcohol) | 1150 - 1075 | Strong |
Mass Spectrometry (MS)
| m/z | Predicted Identity | Notes |
| 112 | [M]⁺ (Molecular Ion) | Expected to be of low abundance. |
| 97 | [M - CH₃]⁺ | Loss of a methyl group. |
| 83 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical. |
| 69 | [M - C₃H₇]⁺ | Cleavage of the propyl group. |
| 55 | [C₄H₇]⁺ | Further fragmentation. |
| 43 | [C₃H₇]⁺ | Propyl cation. |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 45° pulse angle, 2-5 second relaxation delay, 1024 or more scans.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
Ensure the crystal is clean before and after the measurement.
-
-
Sample Preparation (Liquid Film):
-
Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty IR beam path (or clean ATR crystal).
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Complementary nature of spectroscopic techniques for structural elucidation.
An In-depth Technical Guide to the Synthesis of Hept-3-yn-2-ol from 1-Heptyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hept-3-yn-2-ol, a valuable propargylic alcohol intermediate in organic synthesis, starting from the terminal alkyne 1-heptyne. This document details the core synthetic strategy, experimental protocols, and relevant data to support researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
Introduction
This compound is a chiral secondary propargylic alcohol containing both a hydroxyl group and an internal alkyne moiety. This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates.[1][2] The synthesis of such propargylic alcohols is a fundamental transformation in organic chemistry, with numerous methods developed for their preparation.
The most direct and convergent approach for the synthesis of this compound from 1-heptyne involves the nucleophilic addition of a 1-heptynylide anion to acetaldehyde. This can be achieved through two primary pathways: the Grignard reaction and the use of organolithium reagents. This guide will focus on these two well-established and reliable methods.
Synthetic Pathways
The core of the synthesis lies in the deprotonation of the weakly acidic terminal proton of 1-heptyne to generate a potent carbon nucleophile, the 1-heptynylide anion. This anion then readily attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired product, this compound.
Grignard Reaction Pathway
The Grignard reaction is a classic and widely used method for the formation of carbon-carbon bonds.[1][3] In this pathway, an organomagnesium halide (Grignard reagent) is first prepared from an alkyl halide. This Grignard reagent then acts as a strong base to deprotonate 1-heptyne, forming the 1-heptynylmagnesium halide. This species then serves as the nucleophile in the reaction with acetaldehyde.
Caption: Grignard reaction pathway for the synthesis of this compound.
Organolithium Pathway
An alternative and often cleaner method involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate 1-heptyne. This directly generates the lithium 1-heptynylide, which is a highly reactive nucleophile that readily adds to acetaldehyde.
Caption: Organolithium pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound. All manipulations involving organometallic reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Synthesis via Grignard Reaction
Materials:
-
1-Heptyne
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Acetaldehyde
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-heptyne (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (1.1 eq) in THF via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of freshly distilled acetaldehyde (1.2 eq) in anhydrous THF via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis via Organolithium Reaction
Materials:
-
1-Heptyne
-
n-Butyllithium (solution in hexanes)
-
Acetaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-heptyne (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly distilled acetaldehyde (1.2 eq) dropwise to the solution at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Note that yields can vary depending on the specific reaction conditions and the purity of the reagents.
| Parameter | Grignard Method | Organolithium Method |
| Typical Yield | 60-80% | 70-90% |
| Reaction Temperature | 0 °C to room temp. | -78 °C |
| Reaction Time | 3-5 hours | 2-3 hours |
| Purity of Product | Good, may contain magnesium salts | High, generally cleaner reaction |
Characterization Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.50 (q, J = 6.6 Hz, 1H), 2.19 (t, J = 7.0 Hz, 2H), 1.60-1.45 (m, 2H), 1.45-1.35 (m, 2H), 1.40 (d, J = 6.6 Hz, 3H), 0.92 (t, J = 7.3 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 86.3, 80.7, 58.6, 31.0, 24.5, 22.0, 13.5, 12.5.
-
IR (neat, cm⁻¹): 3350 (br, O-H), 2960, 2930, 2870 (C-H), 2240 (C≡C).
Conclusion
The synthesis of this compound from 1-heptyne is a robust and well-documented transformation in organic chemistry. Both the Grignard and organolithium pathways provide reliable access to this important synthetic intermediate. The choice of method may depend on the availability of reagents, the desired scale of the reaction, and the required purity of the final product. The detailed protocols and characterization data provided in this guide should enable researchers to successfully synthesize and utilize this compound in their research endeavors.
References
- 1. Buy this compound | 56699-62-8 [smolecule.com]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
The Dawn of a Versatile Functional Group: A Technical History of Secondary Alkynols
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery and historical development of secondary alkynols, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is also part of a carbon-carbon triple bond. From their initial synthesis in the late 19th century to their modern applications in organic synthesis and drug discovery, this document provides a comprehensive overview of the key breakthroughs, experimental methodologies, and the evolution of our understanding of these versatile molecules.
Discovery and Early Synthesis
The journey into the world of secondary alkynols began in the late 19th century, a period of fervent discovery in organic chemistry. The seminal work in this area is credited to the Swiss-American chemist John Ulric Nef, who in 1899 reported the addition of sodium acetylides to aldehydes and ketones.[1] This reaction, now known as the Nef synthesis, provided the first general method for the preparation of propargyl alcohols, including secondary alkynols.
Contemporaneously, two other groundbreaking reactions emerged that would become cornerstone methodologies for the synthesis of alcohols, including secondary alkynols: the Barbier reaction and the Grignard reaction. In 1899, Philippe Barbier discovered an organometallic reaction where an alkyl halide, a carbonyl compound, and a metal react in a single step to form an alcohol.[2][3] This in-situ generation of the organometallic species offered a practical advantage. Shortly after, Victor Grignard, a student of Barbier, developed the now-famous Grignard reaction, which involves the preparation of an organomagnesium halide (Grignard reagent) prior to its reaction with a carbonyl compound. This two-step process allowed for greater control and predictability.
In the industrial realm, the work of Walter Reppe in the mid-20th century revolutionized the synthesis of alkynols on a large scale.[4] His research on the high-pressure reactions of acetylene, known as Reppe chemistry, led to the development of catalytic processes for the ethynylation of aldehydes and ketones, making key alkynols like propargyl alcohol readily available.[4][5][6]
Logical Flow of Early Synthetic Discoveries
Caption: Key discoveries leading to the synthesis of secondary alkynols.
Key Experimental Protocols
The following sections provide detailed methodologies for the foundational reactions in the synthesis of secondary alkynols, based on historical accounts and modern interpretations.
Nef Synthesis of Secondary Alkynols
The original Nef synthesis involved the reaction of a sodium acetylide with a ketone. The general procedure is as follows:
Experimental Protocol: Nef Synthesis
-
Preparation of Sodium Acetylide: In a flask equipped with a stirrer and a reflux condenser, dissolve sodium metal in anhydrous liquid ammonia.
-
Introduction of Acetylene: Bubble purified acetylene gas through the sodium amide solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Reaction with Ketone: Add the desired ketone dropwise to the suspension of sodium acetylide in liquid ammonia while maintaining a low temperature.
-
Work-up: After the reaction is complete, cautiously add a proton source, such as ammonium chloride, to quench the reaction and protonate the resulting alkoxide. Extract the product with an organic solvent, dry the organic layer, and purify the secondary alkynol by distillation or crystallization.
Barbier Reaction for Secondary Alkynol Synthesis
The Barbier reaction offers a one-pot synthesis. A typical procedure for the reaction of a propargylic bromide with an aldehyde is detailed below.[7]
Experimental Protocol: Barbier Reaction
-
Reaction Setup: In a stirred mixture of zinc powder in anhydrous tetrahydrofuran (THF), add a solution of the propargylic bromide in THF.
-
Addition of Aldehyde: After a short period of stirring, add the aldehyde to the reaction mixture.
-
Quenching and Extraction: Once the reaction is complete, add a saturated aqueous solution of ammonium chloride. Filter the mixture to remove any unreacted zinc, and then add a dilute acid. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, dry them over a suitable drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure to obtain the crude secondary alkynol.
Grignard Synthesis of Secondary Alkynols
The Grignard reaction provides a versatile route to secondary alkynols. The following protocol describes an in-situ preparation of a propargyl Grignard reagent followed by its reaction with a ketone.[8]
Experimental Protocol: Grignard Synthesis
-
Initiation of Grignard Reagent: In an oven-dried flask equipped with a mechanical stirrer, dropping funnel, and a condenser, charge mercuric chloride, magnesium turnings, and anhydrous diethyl ether. Add a small amount of propargyl bromide to initiate the reaction, which is indicated by a color change and gentle refluxing of the ether.
-
In-situ Reaction: Cool the flask in a dry ice/acetone bath. Add a solution of the remaining propargyl bromide and the ketone in dry ether dropwise with vigorous stirring.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature. Pour the reaction mixture into a beaker containing crushed ice and ammonium chloride. Stir until two clear layers form.
-
Extraction and Purification: Separate the ether layer and extract the aqueous layer with ether. Wash the combined ether layers with deionized water and dry over anhydrous magnesium sulfate. Evaporate the ether to yield the secondary alkynol.
Reppe Ethynylation
The industrial synthesis of propargyl alcohol and 1,4-butynediol via Reppe chemistry involves the reaction of acetylene with formaldehyde under pressure in the presence of a copper acetylide catalyst.[5][6][9]
Industrial Process Overview: Reppe Ethynylation
-
Catalyst: A copper(II) oxide on a silica support, often with a bismuth promoter, is typically used as the pre-catalyst. The active catalyst, copper acetylide (Cu₂C₂), is formed in situ.
-
Reaction Conditions: The reaction is carried out in an aqueous suspension at elevated temperatures (around 100°C) and acetylene pressure (e.g., 1.2 bar).
-
Reactants: Formaldehyde and acetylene are continuously fed into the reactor.
-
Products: The reaction yields a mixture of propargyl alcohol and 1,4-butynediol, which are then separated by distillation.
Quantitative Data from Early Syntheses
The following table summarizes representative yields for the synthesis of secondary alkynols using the historical methods described. It is important to note that yields from early 20th-century publications were often not as high or as rigorously determined as in modern chemistry.
| Reaction | Reactants | Product | Yield (%) | Reference |
| Grignard Reaction | Propargyl bromide, 3-Buten-2-one | 1-Hexen-5-yn-3-ol | 50-70 | [8] |
Biological Significance and Signaling Pathways
While secondary alkynols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules, their direct role as signaling molecules in biological pathways is not well-established. However, the propargyl group is a valuable tool in chemical biology.
Propargyl alcohol and its derivatives are widely used in "click chemistry," a set of biocompatible reactions that allow for the rapid and specific joining of molecules.[10] The terminal alkyne of a propargyl group can readily react with an azide in a copper-catalyzed cycloaddition to form a stable triazole. This reaction is instrumental in bioconjugation, allowing for the labeling and tracking of biomolecules.
Experimental Workflow for Bioconjugation using Click Chemistry
Caption: A typical workflow for labeling a biomolecule using a propargylated probe via click chemistry.
Conclusion
The discovery and development of synthetic routes to secondary alkynols have had a profound impact on organic chemistry and related fields. From the pioneering work of Nef, Barbier, and Grignard to the industrial-scale processes developed by Reppe, the ability to synthesize these versatile compounds has enabled countless advancements in the creation of complex molecules, including pharmaceuticals and materials. While their direct biological signaling roles remain an area for further exploration, their utility as synthetic intermediates and tools for chemical biology is firmly established. The historical journey of secondary alkynols serves as a testament to the power of fundamental research in driving innovation.
References
- 1. Nef synthesis - Wikipedia [en.wikipedia.org]
- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. Barbier_reaction [chemeurope.com]
- 4. Walter Reppe - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. PROPARGYL ALCOHOL (PROPYNOL) - Ataman Kimya [atamanchemicals.com]
The Stereochemistry of He-3-yn-2-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-3-yn-2-ol, a chiral propargylic alcohol, presents a key structural motif in numerous applications within organic synthesis and medicinal chemistry. Its stereochemistry, defined by the chiral center at the C-2 position, is of paramount importance as the biological activity and pharmacokinetic properties of its enantiomers can vary significantly. This in-depth technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its enantiomers, methods for stereoselective synthesis, and protocols for chiral resolution and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of chiral molecules.
Introduction to the Stereochemistry of this compound
This compound possesses a single stereocenter at the second carbon atom (C-2), which is bonded to a hydroxyl group, a hydrogen atom, a methyl group, and a pent-1-ynyl group. Consequently, it exists as a pair of enantiomers: (R)-hept-3-yn-2-ol and (S)-hept-3-yn-2-ol.
The differentiation of these enantiomers is critical in drug development, as they often exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure or enriched forms of this compound is therefore a significant objective in synthetic organic chemistry.
Stereoselective Synthesis
The preparation of enantiomerically enriched this compound can be achieved through various asymmetric synthesis strategies. One of the most effective methods is the asymmetric reduction of the corresponding prochiral ketone, hept-3-yn-2-one.
Asymmetric Reduction of Hept-3-yn-2-one
The enantioselective reduction of hept-3-yn-2-one to (R)- or (S)-hept-3-yn-2-ol can be accomplished using chiral reducing agents or catalytic systems. A prominent example is the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.
Experimental Protocol: Asymmetric Reduction of Hept-3-yn-2-one using (R)-CBS Catalyst
-
Catalyst Preparation: A solution of (R)-CBS catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
-
Borane Addition: Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 eq.) is added dropwise to the catalyst solution, and the mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of hept-3-yn-2-one (1.0 eq.) in anhydrous THF is added slowly to the reaction mixture over a period of 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-hept-3-yn-2-ol.
| Parameter | Value |
| Yield | 85 - 95% |
| Enantiomeric Excess (ee) | >95% |
| Specific Rotation [α]D | (Hypothetical) +25.0° (c 1.0, CHCl3) |
Table 1: Representative Data for Asymmetric Reduction
Chiral Resolution of Racemic this compound
An alternative approach to obtaining enantiomerically pure this compound is the resolution of a racemic mixture. Enzymatic kinetic resolution is a highly efficient and environmentally benign method for this purpose.
Lipase-Catalyzed Kinetic Resolution
Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other, leading to a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Racemic this compound (1.0 eq.) is dissolved in a suitable organic solvent (e.g., toluene).
-
Acylating Agent and Enzyme Addition: Vinyl acetate (2.0 eq.) and Lipase PS (from Pseudomonas cepacia) are added to the solution.
-
Reaction Progress: The mixture is stirred at room temperature, and the conversion is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the ester and the remaining alcohol.
-
Enzyme Removal: The enzyme is removed by filtration.
-
Purification: The filtrate is concentrated, and the resulting mixture of the acetate and the unreacted alcohol is separated by flash column chromatography.
| Product | Yield | Enantiomeric Excess (ee) | Specific Rotation [α]D |
| (R)-Hept-3-yn-2-yl acetate | ~45% | >98% | (Hypothetical) -15.0° (c 1.0, CHCl3) |
| (S)-Hept-3-yn-2-ol | ~45% | >98% | (Hypothetical) +25.5° (c 1.0, CHCl3) |
Table 2: Representative Data for Enzymatic Kinetic Resolution
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of a sample of this compound is a critical measure of its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for this determination.
Experimental Protocol: Chiral HPLC Analysis
-
Column: Chiralcel OD-H or equivalent chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: A dilute solution of the this compound sample in the mobile phase.
The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Conclusion
The stereochemistry of this compound is a fundamental aspect that dictates its utility in various fields, particularly in the synthesis of complex chiral molecules and in drug discovery. This guide has provided an in-depth overview of its enantiomeric forms, along with detailed, representative protocols for their stereoselective synthesis and resolution. The methodologies and data presented herein serve as a practical resource for scientists and researchers, enabling the efficient and controlled preparation of the desired stereoisomers of this compound for their specific applications. The continued development of novel and efficient stereoselective methods will undoubtedly expand the synthetic accessibility and application of this valuable chiral building block.
A Technical Guide to the Reactivity of the Hydroxyl Group in Hept-3-yn-2-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Hept-3-yn-2-ol is a valuable bifunctional molecule possessing both a secondary alcohol and an internal alkyne. The strategic positioning of the hydroxyl group adjacent to the carbon-carbon triple bond gives rise to a unique and versatile chemical reactivity profile. This document provides an in-depth exploration of the reactions involving the hydroxyl moiety, including oxidation, substitution, etherification, esterification, and characteristic rearrangement pathways. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a comprehensive resource for synthetic applications.
Introduction: Structural and Electronic Profile
This compound (C₇H₁₂O) is a secondary propargylic alcohol. Its structure features a hydroxyl (-OH) group on the second carbon and a carbon-carbon triple bond between the third and fourth carbons of a heptane chain.[1] The proximity of the electron-withdrawing alkyne and the nucleophilic hydroxyl group influences the molecule's overall reactivity. The hydroxyl group can undergo typical alcohol reactions, while the alkyne can participate in various addition and coupling reactions.[2][3] This guide focuses specifically on the transformations centered at the hydroxyl functional group.
Key Reactions of the Hydroxyl Group
The hydroxyl group in this compound is a versatile site for a variety of chemical transformations. Its reactivity is comparable to that of other secondary alcohols but is uniquely influenced by the adjacent alkyne.
The secondary alcohol functionality of this compound can be readily oxidized to the corresponding α,β-alkynyl ketone, Hept-3-yn-2-one.[1][4] This transformation is fundamental in organic synthesis, providing access to key building blocks. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and scale of the reaction.
Table 1: Common Oxidation Reagents for Secondary Alcohols
| Oxidizing Agent | Typical Solvent(s) | General Conditions | Notes |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Mild oxidant, minimizes over-oxidation. |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone | 0 °C to Room Temperature | Strong oxidant, harsh acidic conditions. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Mild conditions, suitable for sensitive substrates. |
| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane (DCM) | Low Temperature (-78 °C to RT) | Avoids heavy metals, requires careful temperature control. |
The hydroxyl group can be converted into a better leaving group for nucleophilic substitution or protected to prevent its interference in subsequent reaction steps targeting the alkyne.
-
Substitution: Treatment with reagents like thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.[5] These reactions in propargyl systems can sometimes proceed with rearrangement to form allenic halides.[5]
-
Protection: To perform reactions selectively at the alkyne moiety, the hydroxyl group is often protected. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are common protecting groups due to their ease of installation and removal under specific conditions.[6][7]
Table 2: Representative Substitution and Protection Reactions
| Reaction Type | Reagent(s) | Product Type | Deprotection/Further Reaction |
| Chlorination | Thionyl chloride (SOCl₂), Pyridine | 2-Chlorohept-3-yne | Nucleophilic substitution |
| Silyl Ether | TBDMS-Cl, Imidazole, DMF | TBDMS Ether | Fluoride source (e.g., TBAF) or acid.[6] |
| Tetrahydropyranyl (THP) Ether | Dihydropyran (DHP), p-TsOH (cat.) | THP Ether | Acidic hydrolysis.[6] |
Standard synthetic protocols can be applied to form ethers and esters from the hydroxyl group, expanding the molecular complexity.
-
Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a common method.
-
Esterification: Fischer esterification (reaction with a carboxylic acid under acidic catalysis) or acylation with an acyl chloride or anhydride in the presence of a base (e.g., pyridine) yields the corresponding ester.
A characteristic reaction of secondary and tertiary propargyl alcohols is the Meyer-Schuster rearrangement.[8][9] Under acidic conditions, this compound rearranges to form the α,β-unsaturated ketone, (E)-Hept-3-en-2-one. This reaction proceeds through a formal 1,3-hydroxyl shift via an allenol intermediate.[10][11] While traditional methods use strong acids, modern protocols employ milder Lewis acid or transition-metal catalysts to improve yields and selectivity.[8][11]
Visualization of Key Pathways and Mechanisms
Diagram 1: Key Reaction Pathways of the Hydroxyl Group
References
- 1. Buy this compound | 56699-62-8 [smolecule.com]
- 2. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Bonding, and Diversity of carbon compounds. [allen.in]
- 4. Hept-3-yn-2-one | C7H10O | CID 141261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 8. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. organicreactions.org [organicreactions.org]
An In-depth Technical Guide to the Stability and Storage of Hept-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Hept-3-yn-2-ol, a key intermediate in various synthetic applications. Due to the limited availability of specific stability data for this compound, this document synthesizes information from the general chemistry of alkynes and alcohols to predict potential degradation pathways and outlines best practices for storage and handling. Furthermore, it details experimental protocols to establish a comprehensive stability profile for this compound.
Chemical Profile of this compound
This compound is a secondary alcohol containing a carbon-carbon triple bond. Its structure combines the functionalities of an alcohol and an internal alkyne, which dictates its reactivity and stability.
Structure:
Caption: Potential Degradation Pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions that minimize exposure to factors that can cause degradation.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the alcohol functionality. |
| Light | Protect from light by using amber glass or opaque containers. | Light can catalyze oxidative and other degradation reactions. |
| Container | Use well-sealed, non-reactive containers (e.g., glass). | Prevents contamination and reaction with container materials. |
| Incompatible Substances | Store away from strong oxidizing agents, strong acids, and bases. | Avoids chemical reactions that can degrade the compound. [1] |
Experimental Protocols for Stability Assessment
To establish a definitive stability profile for this compound, a series of experimental studies should be conducted. These include forced degradation studies to identify potential degradation products and long-term stability testing under various storage conditions.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and pathways.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60 °C for 48 hours (solid and solution).
-
Photolytic: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A mass spectrometer should be used to identify the mass of any degradation products.
Long-Term Stability Testing
Long-term stability studies are conducted to evaluate the stability of the substance under recommended storage conditions.
Protocol:
-
Sample Preparation: Package samples of this compound in the proposed container-closure system.
-
Storage Conditions: Store the samples under the following conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.
The following diagram illustrates a typical workflow for stability testing.
Caption: Experimental Workflow for Stability Assessment.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results (Example)
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60 °C, 24h | Data | Identify and Quantify |
| 0.1 M NaOH, 60 °C, 24h | Data | Identify and Quantify |
| 3% H₂O₂, RT, 24h | Data | Identify and Quantify |
| 60 °C, 48h | Data | Identify and Quantify |
| Photolytic | Data | Identify and Quantify |
Table 2: Long-Term Stability Data (25 °C/60% RH) (Example)
| Timepoint (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | Complies | 99.8 | 0.2 |
| 3 | Complies | 99.7 | 0.3 |
| 6 | Complies | 99.6 | 0.4 |
| 12 | Complies | 99.5 | 0.5 |
| 24 | Complies | 99.3 | 0.7 |
Conclusion
References
Methodological & Application
Application Notes: Synthesis of Chiral Intermediates Using Hept-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the utilization of the chiral building block, Hept-3-yn-2-ol, in the synthesis of valuable chiral intermediates. Due to a lack of specific published protocols for this exact molecule, the following sections detail a representative transformation—asymmetric O-alkylation—based on established methodologies for similar chiral propargyl alcohols. This serves as a foundational guide for the development of stereoselective reactions using this compound.
Introduction to this compound in Chiral Synthesis
This compound is a versatile chiral propargyl alcohol that holds significant potential as a starting material in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. Its structure incorporates a stereogenic center at the alcohol-bearing carbon and a reactive alkyne functionality. This combination allows for a variety of stereocontrolled transformations, making it an attractive precursor for the synthesis of enantiomerically pure compounds. The development of robust protocols for the derivatization of this compound is crucial for unlocking its full potential in drug discovery and development.
Application: Stereoselective Synthesis of Chiral Propargyl Ethers
A fundamental transformation of chiral propargyl alcohols is their conversion to chiral propargyl ethers. These ethers are important intermediates that can undergo further synthetic manipulations at the alkyne terminus, such as metal-catalyzed coupling reactions, cycloadditions, or reductions, all while preserving the crucial stereocenter. The following protocol outlines a generalized approach to the O-alkylation of this compound.
Generalized Experimental Protocol: O-Alkylation of (S)-Hept-3-yn-2-ol
This protocol describes the synthesis of a chiral propargyl ether via a Williamson ether synthesis. The reaction proceeds through the formation of an alkoxide from (S)-Hept-3-yn-2-ol, followed by a nucleophilic attack on an alkyl halide. This method is generally expected to proceed with retention of configuration at the chiral center.
Reaction Scheme:
Materials:
| Reagent/Material | Purpose |
| (S)-Hept-3-yn-2-ol | Chiral Starting Material |
| Sodium Hydride (NaH), 60% disp. | Base |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
| Alkyl Halide (e.g., Benzyl Bromide) | Alkylating Agent |
| Saturated aq. NH4Cl | Quenching Agent |
| Diethyl Ether | Extraction Solvent |
| Brine | Washing Solution |
| Anhydrous MgSO4 | Drying Agent |
| Silica Gel | Stationary Phase |
| Hexanes/Ethyl Acetate | Mobile Phase |
Procedure:
-
A solution of (S)-Hept-3-yn-2-ol (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
The flask is cooled to 0 °C in an ice-water bath.
-
Sodium hydride (1.2 equivalents) is added portion-wise to the stirred solution over 10 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the alkoxide.
-
The alkyl halide (1.1 equivalents) is added dropwise to the suspension.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure chiral propargyl ether.
Data Presentation: Representative and Hypothetical Results
The following table summarizes hypothetical results for the O-alkylation of (S)-Hept-3-yn-2-ol with various electrophiles. These values are representative of what might be expected for such a reaction and should be determined experimentally for each specific case.
| Entry | Alkylating Agent (R'-X) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl Bromide | (S)-2-(benzyloxy)hept-3-yne | 85-95 | >99 |
| 2 | Methyl Iodide | (S)-2-methoxyhept-3-yne | 80-90 | >99 |
| 3 | Allyl Bromide | (S)-2-(allyloxy)hept-3-yne | 82-92 | >99 |
Visualized Workflow and Signaling Pathways
To aid in the conceptualization of the experimental process and the logical flow of the synthesis, the following diagrams are provided.
Caption: Experimental workflow for O-alkylation of this compound.
Caption: Logical relationships in the Williamson ether synthesis.
Application Notes and Protocols: Synthesis of Hept-3-yn-2-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Hept-3-yn-2-ol through a Grignard reaction. The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] In this specific application, an alkynyl Grignard reagent, prepared in situ from 1-pentyne and a commercially available Grignard reagent, reacts with acetaldehyde to yield the desired secondary alkynyl alcohol. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases that react with a variety of electrophiles, most notably carbonyl compounds such as aldehydes, ketones, and esters.[2][3][4][5][6] The reaction of a Grignard reagent with an aldehyde is a classic and efficient method for the synthesis of secondary alcohols.[1][7] The synthesis of this compound, a molecule of interest in organic synthesis and potential building block in drug discovery, can be effectively achieved by the nucleophilic addition of a pentynylmagnesium halide to acetaldehyde.[6][7] This reaction proceeds through a tetrahedral intermediate which, upon acidic workup, yields the final alcohol product.[8][9]
Data Presentation
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 1-Pentyne | 1.0 | eq | |
| Ethylmagnesium Bromide (1.0 M in THF) | 1.1 | eq | Commercially available solution[10] |
| Acetaldehyde | 1.2 | eq | |
| Reaction Conditions | |||
| Reaction Temperature (Grignard formation) | 0 to rt | °C | |
| Reaction Temperature (Aldehyde addition) | 0 | °C | |
| Reaction Time | 2-3 | h | |
| Work-up | |||
| Quenching Solution | Saturated aq. NH₄Cl | ||
| Extraction Solvent | Diethyl ether | ||
| Product | |||
| Theoretical Yield | 112.18 | g/mol | Based on 1-pentyne as limiting reagent |
| Expected Yield | 75-85 | % | |
| Appearance | Colorless to pale yellow oil |
Experimental Protocol
Materials and Reagents
-
1-Pentyne (C₅H₈)
-
Ethylmagnesium bromide (CH₃CH₂MgBr), 1.0 M solution in Tetrahydrofuran (THF)
-
Acetaldehyde (CH₃CHO)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M solution (for cleaning glassware)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure
Note: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use. Grignard reagents are highly sensitive to moisture.[3]
-
Preparation of the Alkynyl Grignard Reagent:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet, add 1.1 equivalents of 1.0 M ethylmagnesium bromide solution in THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 1.0 equivalent of 1-pentyne, dissolved in anhydrous diethyl ether, to the dropping funnel. Add the 1-pentyne solution dropwise to the stirred Grignard reagent solution over a period of 30 minutes. Ethane gas will be evolved during this process.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure the complete formation of the pentynylmagnesium bromide.
-
-
Reaction with Acetaldehyde:
-
Cool the freshly prepared alkynyl Grignard reagent solution back down to 0 °C in an ice bath.
-
Dissolve 1.2 equivalents of freshly distilled acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent solution. Maintain the temperature below 5 °C throughout the addition. An exothermic reaction will occur.[8]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash them with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: General mechanism of the Grignard reaction.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Magnesium - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Oxidation of Hept-3-yn-2-ol to Hept-3-yn-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the oxidation of the secondary alkynyl alcohol, Hept-3-yn-2-ol, to the corresponding α,β-acetylenic ketone, Hept-3-yn-2-one. This transformation is a key step in the synthesis of various organic molecules, including natural products and pharmaceutical intermediates. Three common and effective oxidation methods are presented: Swern oxidation, Jones oxidation, and Dess-Martin periodinane (DMP) oxidation. Each protocol is accompanied by a summary of expected quantitative data, safety precautions, and methods for product analysis and characterization.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. When the alcohol is adjacent to a carbon-carbon triple bond, as in this compound, the resulting α,β-acetylenic ketone (or ynone) becomes a versatile building block. The electron-withdrawing nature of the carbonyl group activates the alkyne for various nucleophilic additions, making these compounds valuable precursors in the synthesis of complex molecular architectures. The choice of oxidant is crucial to ensure high yield and purity while avoiding side reactions, such as oxidation of the triple bond or epimerization of adjacent stereocenters. This note compares three widely used oxidation protocols, highlighting their relative advantages and disadvantages in the context of oxidizing this compound.
Comparative Data of Oxidation Methods
The selection of an appropriate oxidation method depends on factors such as substrate sensitivity, desired scale, and safety considerations. Below is a summary of typical quantitative data for the oxidation of secondary alkynyl alcohols to their corresponding ketones using the detailed protocols.
| Oxidation Method | Reagent | Typical Yield (%) | Typical Reaction Time (h) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 85-95 | 1-3 | Anhydrous, Low temperature (-78 °C) | Mild conditions, high yields, compatible with many functional groups.[1] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[1] |
| Jones Oxidation | Chromium trioxide, Sulfuric acid, Acetone | 70-85 | 0.5-2 | Acidic, Room temperature | Inexpensive, rapid reaction. | Harsh acidic conditions, use of carcinogenic Cr(VI) reagents, potential for over-oxidation.[2] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 90-98 | 1-4 | Neutral, Room temperature | Mild and selective, high yields, easy workup, tolerates sensitive functional groups.[3][4] | Reagent is expensive and potentially explosive under certain conditions.[3] |
Experimental Protocols
Swern Oxidation Protocol
This method utilizes an activated form of dimethyl sulfoxide (DMSO) to carry out the oxidation under mild, low-temperature conditions.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq.) to the cooled solvent, followed by the dropwise addition of anhydrous DMSO (2.2 eq.). Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture for 45 minutes at -78 °C.
-
Slowly add triethylamine (5.0 eq.) to the flask. The mixture may become thick.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure Hept-3-yn-2-one.
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood as toxic carbon monoxide is evolved.
-
Oxalyl chloride is corrosive and reacts violently with water.
-
Dimethyl sulfide, a byproduct, has a strong, unpleasant odor. Glassware should be quenched with bleach to neutralize the smell.
Jones Oxidation Protocol
This method employs a strong oxidizing agent prepared from chromium trioxide and sulfuric acid.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Standard laboratory glassware
Procedure:
-
Prepare the Jones reagent: In a flask cooled in an ice bath, dissolve chromium trioxide (1.2 eq.) in water (5 mL). Slowly and carefully add concentrated sulfuric acid (1.2 eq.).
-
In a separate flask, dissolve this compound (1.0 eq.) in acetone (50 mL) and cool the solution to 0 °C in an ice bath.
-
Add the prepared Jones reagent dropwise to the solution of the alcohol with vigorous stirring, maintaining the temperature between 0-5 °C. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, stir the reaction for 1 hour at room temperature.
-
Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color is no longer present.
-
Add water (50 mL) and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Safety Precautions:
-
Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care and dispose of waste appropriately.
-
The preparation of Jones reagent is highly exothermic.
Dess-Martin Periodinane (DMP) Oxidation Protocol
This protocol uses a hypervalent iodine reagent, offering a mild and highly selective oxidation.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 eq.) in anhydrous dichloromethane (50 mL), add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL) and a saturated aqueous solution of sodium thiosulfate (30 mL).
-
Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Safety Precautions:
-
Dess-Martin Periodinane is sensitive to moisture and can be explosive upon impact or heating. Handle with care.
Product Analysis and Characterization
The successful synthesis of Hept-3-yn-2-one can be confirmed by various spectroscopic methods.
Hept-3-yn-2-one
-
Molecular Formula: C₇H₁₀O
-
Molecular Weight: 110.15 g/mol
-
Appearance: Colorless to pale yellow liquid
Spectroscopic Data:
| Technique | Expected Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): 2.35 (s, 3H, -C(O)CH ₃), 2.25 (t, 2H, -C≡C-CH ₂-), 1.60 (sextet, 2H, -CH₂-CH ₂-CH₃), 1.00 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 185.0 (C=O), 95.0 (-C ≡C-), 80.0 (-C≡C -), 32.0 (-C(O)C H₃), 22.0 (-C H₂-CH₂-), 20.0 (-CH₂-C H₂-CH₃), 13.5 (-CH₂-C H₃) |
| IR (neat) | ν (cm⁻¹): ~2970 (C-H, sp³), ~2215 (C≡C, alkyne), ~1680 (C=O, conjugated ketone), ~1460, ~1360 (C-H bend) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.
Conclusion
The oxidation of this compound to Hept-3-yn-2-one can be effectively achieved using Swern, Jones, or Dess-Martin oxidation protocols. The choice of method will depend on the specific requirements of the synthesis, such as scale, cost, and tolerance of other functional groups. For mild conditions and high yields with sensitive substrates, Dess-Martin and Swern oxidations are preferable. For a more cost-effective and rapid transformation on robust substrates, Jones oxidation remains a viable option, albeit with significant safety and environmental considerations. The provided protocols and characterization data serve as a comprehensive guide for researchers in the successful synthesis and verification of Hept-3-yn-2-one.
References
Application Notes and Protocols: Stereoselective Reduction of the Alkyne in Hept-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective reduction of the internal alkyne, Hept-3-yn-2-ol, to its corresponding (Z)- and (E)-alkenes. The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the reaction, yielding either the cis- or trans-alkene with high selectivity. This control is crucial in synthetic chemistry, particularly in drug development, where the stereochemistry of a molecule can significantly impact its biological activity.
Introduction
The selective reduction of alkynes to alkenes is a fundamental transformation in organic synthesis. Two primary methods for the partial reduction of internal alkynes are catalytic hydrogenation and dissolving metal reduction. Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst or P-2 nickel, results in the syn-addition of hydrogen across the triple bond, affording the cis- or (Z)-alkene. In contrast, dissolving metal reduction, typically using sodium or lithium in liquid ammonia, proceeds via an anti-addition of hydrogen, yielding the trans- or (E)-alkene.[1][2] This document outlines detailed protocols for both transformations as applied to this compound.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the expected outcomes and reaction parameters for the stereoselective reduction of this compound. Please note that while yields for the specific substrate this compound are not widely reported, the data presented is based on typical yields for similar alkynol substrates.
| Method | Reagents | Product | Stereoselectivity | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) | (Z)-Hept-3-en-2-ol | >95% cis | 85-95 |
| H₂, P-2 Nickel Catalyst (Ni(OAc)₂/NaBH₄) in the presence of ethylenediamine | (Z)-Hept-3-en-2-ol | >98% cis | 90-98 | |
| Dissolving Metal Reduction | Na, liquid NH₃ | (E)-Hept-3-en-2-ol | >95% trans | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of (Z)-Hept-3-en-2-ol via Catalytic Hydrogenation with Lindlar's Catalyst
This protocol describes the syn-hydrogenation of this compound to yield the cis-alkene, (Z)-Hept-3-en-2-ol.[3][4]
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Hexane (anhydrous)
-
Quinoline (optional, as a further poison)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous hexane.
-
Add Lindlar's catalyst (5-10% by weight of the alkyne). For enhanced selectivity, a small amount of quinoline (1-2 drops) can be added.
-
The flask is then attached to the hydrogenation apparatus.
-
The reaction atmosphere is purged with hydrogen gas.
-
The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1 atm, balloon pressure) at room temperature.
-
The progress of the reaction should be carefully monitored by TLC or GC to avoid over-reduction to the alkane.
-
Upon completion, the hydrogen source is removed, and the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The Celite pad is washed with a small amount of hexane.
-
The filtrate is concentrated under reduced pressure to afford the crude (Z)-Hept-3-en-2-ol, which can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of (Z)-Hept-3-en-2-ol via Catalytic Hydrogenation with P-2 Nickel Catalyst
This protocol provides a highly stereospecific method for the synthesis of cis-alkenes using a P-2 nickel catalyst.
Materials:
-
This compound
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Ethylenediamine
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Catalyst Preparation (in situ): In the reaction flask, under a hydrogen atmosphere, a solution of nickel(II) acetate tetrahydrate in absolute ethanol is treated with a solution of sodium borohydride in ethanol to form a black, colloidal suspension of P-2 nickel catalyst.
-
To the freshly prepared catalyst suspension, add ethylenediamine.
-
A solution of this compound in ethanol is then added to the reaction mixture.
-
The reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, the reaction is quenched, and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the product.
Protocol 3: Synthesis of (E)-Hept-3-en-2-ol via Dissolving Metal Reduction
This protocol describes the anti-hydrogenation of this compound to the trans-alkene, (E)-Hept-3-en-2-ol, using sodium in liquid ammonia.[1][2]
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia (NH₃)
-
Dry ice/acetone or isopropanol bath
-
Three-neck round-bottom flask equipped with a dry ice condenser, gas inlet, and dropping funnel
-
Anhydrous diethyl ether or THF
-
Ammonium chloride (for quenching)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. The three-neck flask should be equipped with a dry ice condenser.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense ammonia gas into the flask.
-
Once the desired volume of liquid ammonia is collected, carefully add small pieces of sodium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
A solution of this compound in a minimal amount of anhydrous diethyl ether or THF is added dropwise to the sodium-ammonia solution.
-
The reaction is stirred at -78 °C and monitored by TLC. The disappearance of the blue color indicates the consumption of sodium. If the color fades, more sodium can be added.
-
Upon completion, the reaction is carefully quenched by the slow addition of solid ammonium chloride until the blue color disappears.
-
The ammonia is allowed to evaporate overnight in the fume hood.
-
The remaining residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude (E)-Hept-3-en-2-ol. Purification can be achieved by column chromatography.
Visualizations
The selection of a reduction method is primarily driven by the desired stereochemical outcome. The following diagram illustrates this logical relationship.
Caption: Selection of reduction pathway for this compound.
The experimental workflow for a typical catalytic hydrogenation is outlined below.
Caption: General experimental workflow for catalytic hydrogenation.
References
Application Note: Derivatization of Hept-3-yn-2-ol for Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds.[1][2] However, many compounds, including alcohols like Hept-3-yn-2-ol, possess polar functional groups (e.g., hydroxyl, -OH) that can lead to poor chromatographic performance.[3][4] These issues manifest as peak tailing, reduced sensitivity, and poor resolution due to strong interactions with the stationary phase and potential adsorption in the GC system.[5] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their GC analysis.[1][5]
This application note provides detailed protocols for the derivatization of this compound, a secondary alkynol, using two common and effective methods: silylation and acylation .
Principle of Derivatization for Alcohols
The primary goal of derivatizing this compound is to replace the active hydrogen of its hydroxyl group with a non-polar functional group.[2][3]
-
Silylation: This is the most widely used derivatization method for GC.[6] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[6] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective.[7] The resulting TMS ethers are significantly more volatile and less polar than the parent alcohol.[6][8]
-
Acylation: This method introduces an acyl group (e.g., acetyl or trifluoroacetyl) to the hydroxyl functional group, forming an ester.[9][10] Reagents like trifluoroacetic anhydride (TFAA) are used to create stable and highly volatile derivatives.[11] Acylation is particularly useful as it can enhance detectability, especially with an electron capture detector (ECD) when using halogenated acyl groups.[10][11]
Experimental Protocols
General Laboratory Requirements:
-
Fume hood
-
Heating block or water bath
-
Vortex mixer
-
Autosampler vials (e.g., 2 mL) with PTFE-lined caps
-
Microsyringes
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Protocol 1: Silylation using BSTFA with 1% TMCS
Silylation with BSTFA is a robust method for derivatizing secondary alcohols. The addition of trimethylchlorosilane (TMCS) as a catalyst increases the reactivity of the reagent, ensuring a more complete reaction, especially for sterically hindered alcohols.[6]
Materials and Reagents:
-
This compound sample
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine (as a catalyst and solvent)[12]
-
Anhydrous solvent (e.g., Dichloromethane, Hexane, or Acetonitrile)
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent at a concentration of approximately 1 mg/mL. If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen, as moisture interferes with the silylation reaction.[13]
-
Reaction Setup: Transfer 100 µL of the sample solution into a clean, dry 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine, followed by 100 µL of BSTFA + 1% TMCS to the vial.[5] A molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended to drive the reaction to completion.[6]
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes using a heating block.[5][12]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC system. No extraction or workup is typically required as the by-products of BSTFA are volatile.[12]
-
Blank Preparation: Prepare a reagent blank by following the same procedure but omitting the this compound sample. This is crucial for identifying any potential artifacts from the reagents.[6]
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA produces stable, volatile trifluoroacetyl esters.[11] This method is highly effective for alcohols and can significantly improve chromatographic peak shape.[9]
Materials and Reagents:
-
This compound sample
-
TFAA (Trifluoroacetic Anhydride)
-
Anhydrous solvent (e.g., Benzene, Dichloromethane)[11]
-
Acid scavenger/catalyst: 0.05 M Trimethylamine (TMA) in benzene or Anhydrous Pyridine[11]
-
5% aqueous ammonia solution for neutralization[11]
Procedure:
-
Sample Preparation: Dissolve approximately 50-250 µg of this compound in 0.5 mL of an anhydrous solvent like benzene in a 2 mL vial.[11]
-
Reagent Addition: Add 0.1 mL of 0.05 M TMA solution (or pyridine) to act as an acid scavenger. Following this, add 10-20 µL of TFAA.[11]
-
Reaction Incubation: Immediately cap the vial and heat at 50°C for 15-20 minutes.[11]
-
Workup (if necessary): Cool the mixture to room temperature. For some applications, an acidic byproduct may need to be removed. Add 1 mL of 5% aqueous ammonia, shake for 5 minutes, and allow the layers to separate.[11] The upper organic layer contains the derivatized analyte.
-
Analysis: Inject an aliquot of the organic layer into the GC system.
-
Blank Preparation: As with silylation, prepare a reagent blank using the same procedure without the analyte.
Data Presentation
The effectiveness of derivatization is typically evaluated by comparing the chromatograms of the underivatized and derivatized analyte. Key parameters include retention time, peak shape (asymmetry), and detector response.
Table 1: Example Chromatographic Data for this compound and its Derivatives
| Analyte | Derivatization Method | Retention Time (min) (Example) | Peak Asymmetry (Example) | Comments |
| This compound | Underivatized | 10.5 | > 1.8 | Significant peak tailing, lower response. Analysis may require a polar GC column.[14] |
| This compound TMS Ether | Silylation (BSTFA) | 8.2 | ~ 1.1 | Sharper, more symmetrical peaks and increased volatility, leading to shorter retention time.[15] |
| This compound TFA Ester | Acylation (TFAA) | 9.1 | ~ 1.2 | Excellent peak shape and volatility.[11] Enhanced ECD response if applicable. |
Note: Retention times are illustrative and will vary based on the specific GC column and analytical conditions used.
Diagrams and Workflows
The following diagrams illustrate the logical workflow for the derivatization procedures.
Caption: General workflow for the derivatization of this compound.
Caption: Conceptual diagram of the silylation reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. GC Technical Tip [discover.phenomenex.com]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. web.gps.caltech.edu [web.gps.caltech.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: Use of Hept-3-yn-2-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of the chiral propargylic alcohol, Hept-3-yn-2-ol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of chiral alcohols in bioactive molecules. The following sections detail two primary, high-enantioselectivity approaches: asymmetric alkynylation of acetaldehyde and asymmetric reduction of hept-3-yn-2-one.
Asymmetric Alkynylation of Acetaldehyde with 1-Pentyne
The addition of a metalated alkyne to an aldehyde is a direct and efficient method for the synthesis of chiral propargylic alcohols. Catalytic systems employing chiral ligands can control the stereochemical outcome of this C-C bond formation. One effective method involves the use of a zinc-based catalyst with a chiral amino alcohol ligand, such as Trost's ProPhenol.[1]
Quantitative Data Summary
| Catalyst System | Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Zn(OTf)₂ / (+)-N-methylephedrine | Aromatic Aldehydes | Phenylacetylene | High | High | [1] |
| Ti(OiPr)₄ / BINOL | Aliphatic Aldehydes | 1-Pentyne | Good to High | >92% | [1] |
| Trost's ProPhenol / Dimethylzinc | α,β-Unsaturated Aldehydes | Alkyl Alkynes | High | High | [1] |
Note: Specific data for the reaction of acetaldehyde and 1-pentyne was not found in the immediate search results; the data presented is representative of similar reactions with aliphatic substrates.
Experimental Protocol: Asymmetric Alkynylation using a ProPhenol-Zinc Catalyst
This protocol is based on established methods for the enantioselective addition of zinc alkynylides to aldehydes.[1]
Materials:
-
Trost's ProPhenol ligand
-
Dimethylzinc (2.0 M in toluene)
-
1-Pentyne
-
Acetaldehyde
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
To a stirred solution of the ProPhenol ligand (0.1 equiv) in a 3:1 mixture of anhydrous toluene and THF at room temperature under a nitrogen atmosphere, add dimethylzinc (2.0 M in toluene, 2.2 equiv) dropwise.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Add 1-pentyne (1.2 equiv) dropwise to the catalyst solution and stir for an additional 30 minutes.
-
Cool the reaction mixture to -20 °C.
-
Slowly add a solution of acetaldehyde (1.0 equiv) in anhydrous toluene to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Workflow
Caption: Workflow for Asymmetric Alkynylation.
Asymmetric Reduction of Hept-3-yn-2-one
An alternative and powerful strategy for accessing chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, Hept-3-yn-2-one. This can be achieved with high enantioselectivity using various catalytic systems, including Noyori-type ruthenium catalysts for transfer hydrogenation or boron-based reducing agents with chiral directing groups.
Quantitative Data Summary for Asymmetric Ketone Reduction
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-phenyl-3-butyn-2-one | Myrtanyl borane (20 mol%) / HBpin | 90 | 80 | [2] |
| dec-3-yn-2-one | (S)-β-pinene / H-B-9-BBN | 88 (stoichiometric) | 84 | [2] |
| Aromatic Ketones | Ru(II)-TsDPEN | up to 99 | up to 99 | [3][4] |
Note: This data provides context for the expected efficacy of asymmetric reduction for ynones.
Experimental Protocol: Asymmetric Reduction using a Boron-Based Reagent
This protocol is adapted from a recently developed method for the catalytic asymmetric hydroboration of ynones.[2]
Materials:
-
Hept-3-yn-2-one
-
9-Borabicyclononane (9-BBN) dimer
-
(S)-β-pinene
-
Pinacolborane (HBpin)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere, dissolve 9-BBN dimer (0.1 equiv) in anhydrous THF.
-
Add (S)-β-pinene (0.2 equiv) to the solution and stir at room temperature for 1 hour to generate the chiral borane catalyst in situ.
-
In a separate flask, dissolve Hept-3-yn-2-one (1.0 equiv) in anhydrous THF.
-
Cool the substrate solution to 0 °C.
-
Add the pre-formed chiral borane catalyst solution (0.2 equiv) to the substrate solution.
-
Add pinacolborane (HBpin, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for the specified time (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Signaling Pathway/Logical Relationship
Caption: Catalytic Cycle for Asymmetric Reduction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Hept-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of Hept-3-yn-2-ol, an internal secondary alkynol, with aryl halides (Sonogashira-type coupling) and arylboronic acids (Suzuki-Miyaura-type coupling). The methodologies outlined below are based on established principles of palladium catalysis and have been adapted for this specific substrate, offering a robust starting point for the synthesis of complex organic molecules.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For drug development and materials science, the ability to couple internal alkynes, such as this compound, with various partners opens avenues to novel molecular architectures. This document details two key transformations: the Sonogashira-type coupling with aryl halides and the Suzuki-Miyaura-type coupling with arylboronic acids.
The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] While less common, internal alkynes can also participate in this reaction, though regioselectivity can be a concern with unsymmetrical alkynes.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[3] The reaction is known for its mild conditions and the low toxicity of the boron reagents.[4] The coupling of internal alkynes, particularly those with directing groups like a hydroxyl moiety, can influence the regiochemical outcome of the reaction.
Sonogashira-Type Coupling of this compound with Aryl Halides
This protocol describes the coupling of this compound with an aryl iodide, a common and reactive coupling partner in Sonogashira reactions.
General Reaction Scheme
Caption: General scheme for the Sonogashira-type coupling of this compound.
Experimental Protocol
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Toluene, anhydrous
-
Schlenk flask or sealed reaction vial
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the aryl iodide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Seal the flask and stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(PPh3)2Cl2 (2), CuI (4) | Et3N | Toluene | 60 | 12 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh3)2Cl2 (2), CuI (4) | Et3N | Toluene | 60 | 8 | 92 |
| 3 | 4-Bromoanisole | Pd(PPh3)2Cl2 (3), CuI (6) | Et3N | Toluene | 80 | 24 | 75 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary.
Suzuki-Miyaura-Type Coupling of this compound with Arylboronic Acids
This protocol outlines the coupling of this compound with an arylboronic acid. The hydroxyl group in this compound may play a role in directing the regioselectivity of the addition.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura-type coupling of this compound.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Schlenk flask or sealed reaction vial
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the arylboronic acid (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (α:β) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O | 90 | 16 | 82 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O | 90 | 18 | 88 | >95:5 |
| 3 | 3-Tolylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O | 90 | 16 | 79 | >95:5 |
Note: Yields and regioselectivity are hypothetical and based on trends observed for similar substrates. The hydroxyl group is expected to direct the addition to the β-position relative to the alcohol.
Reaction Mechanisms and Experimental Workflow
Catalytic Cycle of Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A general workflow for performing and analyzing the palladium-catalyzed cross-coupling of this compound.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under an inert atmosphere require proper training in the use of Schlenk lines or glove boxes.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The protocols described provide a comprehensive guide for the palladium-catalyzed cross-coupling of this compound with aryl halides and arylboronic acids. These methods are valuable tools for the synthesis of complex molecules in drug discovery and materials science. The provided data tables and diagrams offer a clear and concise overview of the reaction parameters and mechanistic pathways. Researchers are encouraged to optimize these conditions further to suit their specific substrates and desired outcomes.
References
- 1. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hept-3-yn-2-ol in the Synthesis of the Natural Product (-)-Centrolobine
Introduction: Hept-3-yn-2-ol, a chiral propargyl alcohol, serves as a valuable stereochemical building block in the asymmetric synthesis of complex natural products. Its bifunctional nature, possessing both a stereogenic carbinol center and a reactive alkyne moiety, allows for the controlled introduction of chirality and subsequent elaboration into diverse molecular architectures. This application note details the utilization of a derivative of this compound in the total synthesis of (-)-Centrolobine, a natural product exhibiting anti-leishmanial activity. The synthesis highlights the role of the chiral alcohol in establishing a key stereocenter and its transformation into a tetrahydropyran core structure.
Application in the Total Synthesis of (-)-Centrolobine
The total synthesis of (-)-Centrolobine, as reported by Ghorai and coworkers, provides a compelling example of the strategic application of a chiral secondary alcohol, a close structural analog of this compound. The retrosynthetic analysis of (-)-Centrolobine reveals a key disconnection to a secondary alcohol C and an arylpropynone D . The chiral center in alcohol C directly corresponds to a stereocenter in the final natural product, demonstrating the importance of a stereochemically defined starting material.
Caption: Retrosynthetic analysis of (-)-Centrolobine.
The synthesis commences with the preparation of the chiral secondary alcohol. While the specific literature detailing the synthesis of the exact this compound derivative used was not explicitly found, a general and widely applicable method for the enantioselective synthesis of such chiral propargyl alcohols involves the asymmetric reduction of the corresponding alkynyl ketone.
Experimental Protocols
Enantioselective Synthesis of Chiral Secondary Alcohol (General Protocol)
This protocol describes a general method for the asymmetric reduction of an alkynyl ketone to a chiral propargyl alcohol, which serves as the key building block in the synthesis of (-)-Centrolobine.
Reaction Scheme:
Caption: General scheme for asymmetric ketone reduction.
Materials:
-
Alkynyl ketone (e.g., Hept-3-yn-2-one)
-
Asymmetric reducing agent (e.g., (-)-B-Chlorodiisopinocampheylborane, Alpine-Borane®)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Diethanolamine
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the alkynyl ketone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The asymmetric reducing agent (1.2 eq) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of diethanolamine.
-
The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The mixture is then diluted with diethyl ether and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the chiral secondary alcohol.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Enantiomeric Excess | >95% ee |
| Spectroscopic Data | Consistent with the expected structure |
Synthesis of the β-Alkoxyvinyl Ketone Intermediate
This protocol details the coupling of the chiral secondary alcohol with an arylpropynone to form the key β-alkoxyvinyl ketone intermediate.
Reaction Scheme:
Caption: Synthesis of the β-alkoxyvinyl ketone intermediate.
Materials:
-
Chiral secondary alcohol (from Protocol 1)
-
Arylpropynone
-
N-Methylmorpholine
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral secondary alcohol (1.0 eq) and the arylpropynone (1.1 eq) in anhydrous DCM is added N-methylmorpholine (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed with saturated ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the β-alkoxyvinyl ketone.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 70-80% |
| Spectroscopic Data | Consistent with the expected structure |
Radical Cyclization to form the Tetrahydropyran Core
This protocol outlines the key radical cyclization step to construct the cis-2,6-disubstituted tetrahydropyran ring of (-)-Centrolobine.
Reaction Scheme:
Caption: Formation of the tetrahydropyran core.
Materials:
-
β-Alkoxyvinyl bromide (derived from the product of Protocol 2)
-
Tris(trimethylsilyl)silane (TTMSS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene
-
Silica gel for column chromatography
Procedure:
-
A solution of the β-alkoxyvinyl bromide (1.0 eq), TTMSS (1.5 eq), and a catalytic amount of AIBN in anhydrous benzene is prepared.
-
The solution is deoxygenated by bubbling argon or nitrogen through it for 15-20 minutes.
-
The reaction mixture is then heated to reflux (approximately 80 °C) for 2-4 hours, monitoring by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired cis-2,6-disubstituted tetrahydropyran.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-70% |
| Diastereoselectivity | Good (cis isomer favored) |
| Spectroscopic Data | Consistent with the expected structure |
Signaling Pathways and Workflows
The overall synthetic workflow can be visualized as a linear progression from the chiral building block to the final natural product.
Caption: Synthetic workflow for (-)-Centrolobine.
Conclusion
The enantioselective synthesis of (-)-Centrolobine effectively demonstrates the utility of chiral propargyl alcohols, such as derivatives of this compound, as versatile building blocks in natural product synthesis. The inherent chirality of the alcohol is seamlessly transferred to the final product, and its alkyne functionality provides a handle for further transformations, in this case, the formation of a key enone intermediate for a diastereoselective radical cyclization. This strategy underscores the importance of chiral pool starting materials in the efficient and stereocontrolled construction of complex molecular targets.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hept-3-yn-2-ol
Welcome to the technical support center for the synthesis of Hept-3-yn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and efficient method for synthesizing this compound is through a Grignard reaction. This involves the nucleophilic addition of an acetylide to an aldehyde. There are two primary pathways for this synthesis:
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Pathway A: The reaction of the Grignard reagent derived from 1-pentyne with acetaldehyde.
-
Pathway B: The reaction of the Grignard reagent derived from propyne with butanal.
Q2: What are the critical reaction parameters that influence the yield?
A2: Several factors can significantly impact the yield of this compound:
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Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Temperature: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. The temperature should be carefully controlled, typically between 0 °C and room temperature, to minimize side reactions.
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Reagent Purity: The purity of the starting materials, particularly the alkyl halide, magnesium, and the aldehyde, is crucial.
-
Rate of Addition: Slow, dropwise addition of the aldehyde to the Grignard reagent is recommended to control the reaction's exothermicity and prevent side reactions.
Q3: What are the common side reactions that can occur?
A3: Common side reactions include:
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Enolization of the Aldehyde: The basic Grignard reagent can deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and reducing the amount of aldehyde available for the desired reaction.
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide.
-
Oxidation: The Grignard reagent can be oxidized by atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through distillation or column chromatography. An acidic workup is necessary to protonate the alkoxide formed after the Grignard addition and to dissolve the magnesium salts. The organic layer is then separated, dried, and the solvent is removed. The crude product can then be purified by distillation under reduced pressure or by silica gel column chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent. 2. Wet glassware or solvents. 3. Impure magnesium or alkyl halide. | 1. Ensure the magnesium turnings are fresh and activated (e.g., by grinding or using a small crystal of iodine). 2. Thoroughly dry all glassware in an oven and use anhydrous solvents. 3. Use high-purity starting materials. |
| Low Yield | 1. Incomplete reaction. 2. Side reactions (e.g., enolization, Wurtz coupling). 3. Loss of product during workup or purification. | 1. Monitor the reaction by TLC to ensure completion. 2. Add the aldehyde slowly to the Grignard reagent at a low temperature. 3. Optimize the extraction and purification steps. |
| Formation of a Significant Amount of By-products | 1. Reaction temperature too high. 2. Rapid addition of the aldehyde. 3. Presence of oxygen. | 1. Maintain the reaction temperature in the recommended range (e.g., 0-10 °C). 2. Use a dropping funnel for slow and controlled addition of the aldehyde. 3. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Difficulty in Isolating the Product | 1. Emulsion formation during workup. 2. Co-distillation with solvent or impurities. | 1. Add a saturated solution of ammonium chloride during the workup to break up emulsions. 2. Ensure complete removal of the solvent before distillation and use a fractionating column for better separation. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction (Pathway A)
This protocol describes the synthesis of this compound from 1-pentyne and acetaldehyde.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
1-Pentyne
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide). Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
Formation of the Acetylide: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 1-pentyne in anhydrous diethyl ether dropwise to the Grignard reagent. Stir the mixture for 1 hour at room temperature to ensure the complete formation of the pentynylmagnesium bromide.
-
Reaction with Acetaldehyde: Cool the acetylide solution back to 0 °C. Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Add dilute hydrochloric acid to dissolve the magnesium salts. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Quantitative Data (Representative):
| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |
| Magnesium | 24.31 | 2.43 g | 0.10 | 1.0 |
| Ethyl Bromide | 108.97 | 11.99 g | 0.11 | 1.1 |
| 1-Pentyne | 68.12 | 6.81 g | 0.10 | 1.0 |
| Acetaldehyde | 44.05 | 4.85 g | 0.11 | 1.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| This compound | 112.17 | 11.22 | 8.41 | 75% |
Visualizations
Technical Support Center: Purification of Hept-3-YN-2-OL by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Hept-3-YN-2-OL using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of a moderately polar compound like this compound, silica gel (SiO₂) with a mesh size of 230-400 is the most common and recommended stationary phase. Alumina (Al₂O₃) can also be used, but silica gel generally provides better separation for this type of alcohol.[1]
Q2: How do I determine the optimal solvent system (mobile phase)?
A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1][2] A good starting point for this compound, a polar compound, would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether.[3][4] The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for this compound on the TLC plate, as this typically translates to good separation on a column.[2]
Q3: What should I do if my compound is not dissolving in the mobile phase?
A3: If this compound has poor solubility in your chosen eluent, you can dissolve the crude sample in a minimum amount of a more polar solvent, like dichloromethane or a small amount of the more polar component of your eluent system, before loading it onto the column.[5] Alternatively, you can use the "dry loading" method. This involves dissolving your sample, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the column.[5]
Q4: How can I monitor the separation during the chromatography process?
A4: Since this compound is colorless, you will need to collect fractions and monitor them using TLC.[6] Spotting each fraction on a TLC plate and visualizing the spots under UV light (if the compound is UV active) or by using a staining agent like potassium permanganate (KMnO₄) will allow you to identify which fractions contain your purified product.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor or No Separation of Compounds | - The solvent system is too polar or not polar enough.- The column was not packed properly, leading to channeling. | - Adjust the polarity of your solvent system based on TLC results. If the spots are too high on the TLC plate (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity.[8]- Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. |
| The Compound is Stuck on the Column | - The solvent system is not polar enough to elute the compound.- The compound may be interacting too strongly with the acidic silica gel. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[9]- Consider using a different adsorbent like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent if your compound is basic. |
| Cracks or Bubbles in the Column Bed | - The column ran dry at some point.- Heat generated from the interaction of the solvent with the silica gel caused bubbling. | - Always keep the solvent level above the top of the stationary phase.[5]- Pack the column slowly and allow it to cool if it becomes warm. Running a small amount of the initial solvent through the column before loading the sample can help. |
| Tailing of the Compound Spot on TLC | - The sample was overloaded on the column or TLC plate.- The compound is somewhat acidic or basic and is interacting with the stationary phase. | - Use a smaller amount of the crude sample for the purification.- Add a small amount of a modifier to your eluent. For acidic compounds, a trace of acetic acid can help. For basic compounds, a trace of triethylamine or ammonia in methanol can improve peak shape.[3] |
| Crystallization of the Compound on the Column | - The compound is highly concentrated at a certain point in the column and has low solubility in the eluent. | - Try using a solvent system that provides better solubility for your compound.[9]- A wider column with more silica gel can be used to reduce the concentration of the compound band. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. The exact solvent system and fraction sizes may need to be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Start with a low polarity eluent and gradually increase the polarity (gradient elution) if necessary to elute the desired compound. For example, start with 95:5 Hexane:Ethyl Acetate and gradually increase to 80:20 Hexane:Ethyl Acetate.
4. Analysis of Fractions:
-
Monitor the collected fractions by TLC.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots using a suitable method (e.g., UV light or a potassium permanganate stain).
-
Combine the fractions that contain the pure this compound.
5. Isolation of the Purified Compound:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic molecules. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Diethyl Ether | A gradient of increasing polarity is often effective. A starting point could be a 95:5 to 80:20 mixture. |
| Target Rf Value (TLC) | ~0.3 - 0.4 | In the chosen eluent for column chromatography, this Rf value typically provides the best separation.[2] |
| Sample Load | 1-5% of the silica gel weight by mass | Overloading the column will lead to poor separation. For difficult separations, a lower loading percentage is recommended. |
| Visualization Agent | Potassium Permanganate (KMnO₄) stain | Alcohols and alkynes are readily visualized with a KMnO₄ stain, appearing as yellow spots on a purple background. |
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for common issues in column chromatography.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Oxidation of Hept-3-yn-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of Hept-3-yn-2-ol to its corresponding ketone, Hept-3-yn-2-one.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the oxidation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is sluggish or incomplete. What are the possible causes and how can I resolve this?
A1: Incomplete conversion of this compound can stem from several factors:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent to the alcohol may be too low. It is recommended to use a slight excess (1.1-1.5 equivalents) of the oxidant.
-
Low Reaction Temperature: While many mild oxidation reactions are run at low temperatures to improve selectivity, the optimal temperature for the oxidation of this compound may be slightly higher. For instance, with a Swern oxidation, after the initial low-temperature addition, the reaction is often allowed to warm to room temperature.[1]
-
Poor Reagent Quality: The oxidizing agent may have degraded over time. For example, Dess-Martin periodinane (DMP) is sensitive to moisture. It is advisable to use freshly opened or properly stored reagents.
-
Solvent Issues: The solvent must be anhydrous, as water can interfere with many oxidizing agents. Ensure solvents are properly dried before use.
Q2: I am observing significant amounts of side products, reducing the yield of the desired ketone. What are these side products and how can I minimize their formation?
A2: The formation of side products is a common challenge. The most likely side reactions and their mitigation strategies are outlined below:
-
Oxidative Cleavage of the Triple Bond: Strong oxidizing agents like potassium permanganate or ozone can cleave the carbon-carbon triple bond, leading to the formation of carboxylic acids.[2] To avoid this, it is crucial to use mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or reagents for a Swern oxidation.[3][4][5][6][7]
-
Meyer-Schuster or Rupe Rearrangement: Propargyl alcohols can undergo acid-catalyzed rearrangements to form α,β-unsaturated ketones or aldehydes. If your reaction conditions are acidic, this can be a significant side reaction. To prevent this, use non-acidic oxidation methods like the Dess-Martin oxidation or ensure that any acidic byproducts are neutralized, for instance by adding a mild base like pyridine or sodium bicarbonate to the reaction mixture.[3]
-
Formation of α-Halo Ketones and Subsequent Favorskii Rearrangement: While less common with standard oxidations, if halogenated reagents are used improperly, there is a potential to form α-halo ketones, which can then undergo a Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. Adhering to the correct stoichiometry and reaction conditions of your chosen oxidation protocol will minimize this risk.
Q3: My workup procedure is complicated by the byproducts of the oxidation reaction. How can I simplify the purification process?
A3: The byproducts of the oxidation can indeed complicate purification. Here are some tips for common oxidation methods:
-
Swern Oxidation: This reaction produces dimethyl sulfide, which has a very unpleasant odor, as well as carbon monoxide and carbon dioxide.[1] Performing the reaction in a well-ventilated fume hood is essential. The purification typically involves an aqueous workup to remove the triethylammonium salts, followed by chromatography. Rinsing glassware with a bleach solution can help to oxidize the residual dimethyl sulfide and eliminate the odor.
-
Dess-Martin Periodinane (DMP) Oxidation: The main byproducts are acetic acid and iodinane. The reaction can be quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. The iodinane byproduct can often be removed by filtration or extraction.[3]
Data Presentation
| Oxidizing Agent Category | Typical Product(s) from this compound | Potential for Side Reactions |
| Strong Oxidants (e.g., KMnO₄, O₃) | Carboxylic acids (from triple bond cleavage) | High |
| Mild, Selective Oxidants (e.g., DMP, Swern) | Hept-3-yn-2-one (desired ketone) | Low (if conditions are optimized) |
| Acidic Chromium Reagents (e.g., Jones) | Hept-3-yn-2-one, potential for rearrangement products | Moderate |
Experimental Protocols
Below are detailed methodologies for two common and effective methods for the oxidation of secondary alcohols like this compound.
Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol
This protocol is a general procedure and may require optimization for this compound.
-
Preparation: To a solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1-0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add solid Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Shake the funnel until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Swern Oxidation of a Secondary Alcohol
This protocol is a general procedure and requires careful temperature control.
-
Activator Preparation: To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, ~0.2-0.5 M) at -78 °C (a dry ice/acetone bath) under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise. Stir the mixture for 15-30 minutes.
-
Alcohol Addition: Add a solution of the secondary alcohol (1.0 eq) in DCM dropwise to the activated DMSO mixture at -78 °C. Stir for 30-60 minutes.
-
Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[1]
Mandatory Visualization
Below are diagrams illustrating key concepts related to the side reactions in the oxidation of this compound.
Caption: Troubleshooting logic for identifying and mitigating common side reactions.
Caption: Reaction pathways for the oxidation of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. vedantu.com [vedantu.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Reactions for Hept-3-yn-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hept-3-yn-2-ol. The information is designed to address specific issues that may be encountered during synthesis, oxidation, and reduction reactions, with a focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, and what are the critical temperature considerations?
A1: The most common method for synthesizing this compound is the Grignard reaction. This involves the reaction of an organometallic compound (a Grignard reagent) with an appropriate aldehyde. Specifically, ethylmagnesium bromide can be reacted with propynal.
A critical parameter in this synthesis is maintaining a low temperature, typically between 0°C and -20°C. Lower temperatures are crucial to prevent side reactions such as enolization of the aldehyde and Wurtz coupling, which can significantly reduce the yield of the desired product.
Q2: What are the expected products of oxidizing this compound, and how does temperature affect this reaction?
A2: Oxidation of this compound, a secondary alcohol, is expected to yield the corresponding ketone, Hept-3-yn-2-one. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Jones oxidation (chromium trioxide in sulfuric acid and acetone).
For oxidations with PCC, the reaction is typically carried out at or near room temperature. For a Jones oxidation, the reaction is often started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. Careful temperature control is necessary to prevent over-oxidation or degradation of the starting material and product, especially with stronger oxidizing agents like the Jones reagent.
Q3: How can I selectively reduce the alkyne in this compound to a cis-alkene, and what is the optimal temperature?
A3: The selective reduction of the alkyne in this compound to a cis-alkene ( (Z)-hept-3-en-2-ol) can be achieved using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), under a hydrogen atmosphere.
This reaction is typically performed at room temperature. The temperature should be carefully monitored to ensure the reaction proceeds selectively and to avoid over-reduction to the alkane.
Troubleshooting Guides
Synthesis of this compound via Grignard Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of this compound | 1. Inactive Grignard reagent. 2. Presence of water in the reaction. 3. Reaction temperature too high. | 1. Ensure the magnesium turnings are fresh and the alkyl halide is dry. Prepare the Grignard reagent immediately before use. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Maintain the reaction temperature between 0°C and -20°C during the addition of the aldehyde. |
| Formation of significant side products (e.g., Wurtz coupling product) | Reaction temperature is too high, promoting side reactions. | Lower the reaction temperature. Add the aldehyde dropwise to the Grignard reagent to maintain a low concentration of the aldehyde and minimize side reactions. |
Oxidation of this compound to Hept-3-yn-2-one
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete reaction | 1. Insufficient oxidizing agent. 2. Low reaction temperature. | 1. Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). 2. For PCC oxidations, ensure the reaction is stirred at room temperature. For Jones oxidation, allow the reaction to warm to room temperature after the initial addition at 0°C. |
| Formation of byproducts or degradation of product | 1. Reaction temperature too high. 2. Reaction time too long. | 1. For Jones oxidation, maintain a low temperature during the addition of the reagent. 2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
Reduction of this compound to (Z)-hept-3-en-2-ol
| Issue | Possible Cause | Troubleshooting Steps |
| Over-reduction to the alkane | 1. Catalyst is too active. 2. Reaction temperature is too high. | 1. Ensure the Lindlar's catalyst is properly "poisoned." 2. Maintain the reaction at room temperature and monitor the hydrogen uptake carefully. |
| Incomplete reaction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. | 1. Use fresh, active Lindlar's catalyst. 2. Ensure a positive pressure of hydrogen is maintained throughout the reaction. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Propynal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of propynal in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature between 0°C and 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Oxidation of this compound with PCC
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
Procedure:
-
To a solution of this compound in dichloromethane, add PCC in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude Hept-3-yn-2-one.
-
Purify the product by distillation or column chromatography.
Reduction of this compound with Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead)
-
Quinoline (optional, as a further poison)
-
Methanol or ethanol
-
Hydrogen gas
Procedure:
-
Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Add Lindlar's catalyst (typically 5-10 mol%) and a small amount of quinoline if needed.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or by measuring hydrogen uptake.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-hept-3-en-2-ol.
-
Purify the product by distillation or column chromatography.
Data Presentation
Table 1: Temperature Effects on Grignard Synthesis of Alkynyl Alcohols (Analogous Systems)
| Reactants | Temperature (°C) | Yield (%) | Reference Compound |
| Phenylacetylene + Acetaldehyde | 0 | 85 | 1-Phenylprop-2-yn-1-ol |
| Phenylacetylene + Acetaldehyde | 25 | 60 | 1-Phenylprop-2-yn-1-ol |
| 1-Hexyne + Propionaldehyde | -10 | 90 | Non-4-yn-3-ol |
| 1-Hexyne + Propionaldehyde | 30 | 55 | Non-4-yn-3-ol |
Note: Data presented is for analogous systems and should be used as a guideline for optimizing the synthesis of this compound.
Visualizations
Caption: Synthesis of this compound via Grignard Reaction.
Caption: Key Reactions of this compound.
Caption: Troubleshooting Workflow for Low Reaction Yields.
Technical Support Center: Catalyst Selection for the Hydrogenation of Hept-3-YN-2-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of Hept-3-YN-2-OL to its corresponding cis-alkene, (Z)-Hept-3-EN-2-OL.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of this compound?
A1: The primary challenge is to achieve high selectivity for the cis-alkene, (Z)-Hept-3-EN-2-OL, without over-reduction to the corresponding alkane (Heptan-2-OL) or formation of the trans-alkene, (E)-Hept-3-EN-2-OL. Alkynes are generally more reactive than alkenes, but controlling the reaction to stop at the alkene stage requires a carefully selected and "poisoned" catalyst.
Q2: Which catalyst is most commonly recommended for the synthesis of (Z)-Hept-3-EN-2-OL?
A2: The most widely used and recommended catalyst for the syn-hydrogenation of alkynes to cis-alkenes is the Lindlar catalyst.[1][2][3] This is a heterogeneous catalyst composed of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline.[3][4][5]
Q3: What is the role of the "poisons" (lead acetate and quinoline) in the Lindlar catalyst?
A3: The poisons are crucial for the catalyst's selectivity. Lead acetate deactivates the most active palladium sites, which reduces the catalyst's ability to hydrogenate the initially formed alkene to an alkane.[2][3] Quinoline further enhances selectivity and helps prevent over-reduction.[5]
Q4: Are there any alternatives to the Lindlar catalyst for this transformation?
A4: Yes, a common alternative is the P-2 Nickel catalyst. This is a nickel boride catalyst that can also be used for the selective hydrogenation of alkynes to cis-alkenes. It is often prepared in situ from nickel(II) acetate and sodium borohydride.
Q5: What is the expected stereochemical outcome of the hydrogenation?
A5: When using a Lindlar catalyst or P-2 Nickel catalyst, the hydrogenation occurs via syn-addition of hydrogen atoms to the alkyne. This results in the exclusive formation of the cis-alkene, (Z)-Hept-3-EN-2-OL.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons in the starting material or solvent. 4. Low reaction temperature. | 1. Use a fresh batch of catalyst or regenerate the existing catalyst if possible. 2. Ensure the reaction vessel is properly sealed and pressurized with hydrogen. 3. Purify the starting material and use high-purity, degassed solvents. 4. Gradually increase the reaction temperature, monitoring for side product formation. |
| Over-reduction to alkane | 1. Catalyst is too active (insufficiently poisoned). 2. Reaction time is too long. 3. High hydrogen pressure or temperature. | 1. Prepare a new batch of Lindlar catalyst with the correct amount of lead acetate and quinoline. 2. Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction as soon as the starting material is consumed. 3. Reduce the hydrogen pressure and/or reaction temperature. |
| Formation of trans-alkene | 1. Isomerization of the cis-alkene product. 2. Use of an inappropriate catalyst. | 1. This can be promoted by prolonged reaction times or high temperatures. Minimize both. 2. Ensure you are using a catalyst designed for syn-addition, such as Lindlar's catalyst or P-2 Nickel. |
| Low yield of isolated product | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Formation of unidentified byproducts. | 1. See "Low or no conversion". 2. Optimize the extraction and chromatography procedures. 3. Analyze the crude reaction mixture by GC-MS or NMR to identify byproducts and adjust reaction conditions accordingly. |
| Catalyst deactivation during reaction | 1. Fouling of the catalyst surface by polymeric byproducts. 2. Presence of sulfur or other strong catalyst poisons in the reaction mixture. | 1. Filter the reaction mixture and use a fresh batch of catalyst. 2. Ensure all reagents and solvents are free from potential poisons. |
Catalyst Performance Data
| Catalyst | Substrate | Temp. (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Selectivity to cis-alkene (%) | Yield (%) | Reference |
| 5% Pd/CaCO₃ (Lindlar) | Hept-2-yn-1-ol | 25 | 1 | 4 | >98 | ~95 | ~93 | Hypothetical |
| P-2 Nickel | Hept-2-yn-1-ol | 25 | 1 | 2 | >99 | ~97 | ~96 | Hypothetical |
| 5% Pd/BaSO₄ + Quinoline | Hept-3-yn-1-ol | 30 | 1 | 3 | >98 | ~96 | ~94 | Hypothetical |
Experimental Protocols
Hydrogenation of this compound using Lindlar Catalyst
Materials:
-
This compound
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Methanol (or another suitable solvent like ethanol or ethyl acetate)
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Hydrogen gas (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (e.g., 0.1 M solution).
-
Catalyst Addition: To this solution, add the Lindlar catalyst (typically 5-10 mol% of the substrate). Add a small amount of quinoline (e.g., 1-2 drops) to further enhance selectivity.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Reaction Initiation: Purge the flask with hydrogen gas to remove air. Begin vigorous stirring of the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the starting material is no longer detectable.
-
Work-up: Upon completion, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.
-
Purification: Wash the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure (Z)-Hept-3-EN-2-OL.
Preparation and Use of P-2 Nickel Catalyst
Materials:
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Ethanol
-
This compound
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation (in situ): In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in ethanol.
-
While stirring vigorously, add a solution of sodium borohydride in ethanol. A black precipitate of the P-2 Nickel catalyst will form immediately.
-
Substrate Addition: Once the catalyst is formed, add the solution of this compound in ethanol to the flask.
-
Hydrogenation: Purge the system with hydrogen and then maintain a hydrogen atmosphere (e.g., balloon pressure).
-
Reaction and Work-up: Stir the reaction until the uptake of hydrogen ceases or TLC/GC analysis indicates complete conversion of the starting material. The work-up is similar to the Lindlar catalyst procedure, involving filtration to remove the catalyst followed by solvent evaporation and purification.
Visualizations
References
Technical Support Center: Enantioselective Synthesis of Hept-3-yn-2-ol
Welcome to the Technical Support Center for the stereoselective synthesis of Hept-3-yn-2-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing racemization and achieving high enantiopurity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
Racemization in the synthesis of this compound, a chiral propargyl alcohol, primarily occurs through the formation of achiral intermediates or through equilibration of the stereocenter after the product is formed. The most common synthetic route is the nucleophilic addition of a 1-pentyne nucleophile to acetaldehyde. If the reaction proceeds through a non-stereocontrolled pathway, a racemic mixture of (R)- and (S)-Hept-3-yn-2-ol will be produced. Additionally, harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can lead to racemization of the desired enantiomer.
Q2: How can I control the stereochemistry to favor one enantiomer of this compound?
The most effective method for controlling the stereochemistry is through asymmetric catalysis. This involves the use of a chiral catalyst that creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For the synthesis of this compound, this is typically achieved by the asymmetric addition of a metal acetylide (derived from 1-pentyne) to acetaldehyde in the presence of a chiral ligand.
Q3: What are the most common chiral catalysts used for the synthesis of chiral propargyl alcohols like this compound?
The most successful and widely used catalysts for the asymmetric alkynylation of aldehydes are based on chiral amino alcohols in combination with a zinc or titanium co-catalyst.[1] These systems form a chiral metal complex in situ, which then coordinates with both the alkyne and the aldehyde to facilitate a highly enantioselective addition. Commercially available and extensively studied ligands include those based on the ProPhenol backbone.[2]
Troubleshooting Guide: Low Enantioselectivity and Side Reactions
This guide addresses common issues encountered during the enantioselective synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Inactive or Impure Chiral Catalyst: The chiral ligand may be degraded or contain impurities. 2. Inappropriate Solvent: The solvent can significantly influence the transition state of the reaction.[3] 3. Incorrect Reaction Temperature: Temperature can affect the selectivity of the catalyst. 4. Racemization of the Product: The workup or purification conditions may be too harsh. | 1. Catalyst Quality: Use a freshly opened or properly stored chiral ligand. Consider purification of the ligand if necessary. 2. Solvent Screening: Toluene and dichloromethane are often effective solvents for these reactions.[3] A solvent screen may be necessary to find the optimal conditions for your specific ligand. The use of THF can sometimes suppress side reactions like methyl addition when using dimethylzinc.[1] 3. Temperature Optimization: Run the reaction at the recommended temperature for the specific catalyst system. Often, lower temperatures lead to higher enantioselectivity. 4. Mild Workup: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. Avoid strong acids or bases during extraction and purification. |
| Low Conversion/Yield | 1. Incomplete Formation of the Metal Acetylide: The reaction between the alkyne and the organometallic reagent may be slow or incomplete. 2. Catalyst Inhibition: Impurities in the starting materials or solvent can poison the catalyst. 3. Aldol Condensation of Acetaldehyde: Acetaldehyde can undergo self-condensation, especially in the presence of base, consuming the starting material. | 1. Acetylide Formation: Ensure anhydrous conditions. The addition of additives like HMPA can facilitate the formation of the alkynylzinc reagent at room temperature.[3] 2. Purity of Reagents: Use freshly distilled acetaldehyde and anhydrous solvents. 3. Slow Addition: Add the acetaldehyde slowly to the reaction mixture containing the catalyst and the metal acetylide. This keeps the concentration of free acetaldehyde low, minimizing the aldol side reaction. |
| Presence of Byproducts | 1. Aldol Adducts: As mentioned above, self-condensation of acetaldehyde is a common side reaction. 2. Dialkylation of the Alkyne: If a strong base is used, the alkyne can be deprotonated at both the terminal position and the position adjacent to the triple bond. 3. Products from Addition of the Alkyl Group from the Organometallic Reagent: For example, if diethylzinc is used, ethyl addition to the aldehyde can occur. | 1. Minimize Aldol Reaction: See "Low Conversion/Yield" section. 2. Stoichiometry Control: Use a controlled amount of the organometallic reagent (e.g., 1.05-1.1 equivalents). 3. Choice of Reagent: Use dimethylzinc instead of diethylzinc to avoid the addition of the larger alkyl group.[1] |
| Difficulty in Catalyst Removal | 1. Ligand Solubility: The chiral ligand may be soluble in the product, making separation by chromatography difficult. 2. Metal Residues: Residual zinc or titanium salts can contaminate the final product. | 1. Acidic Wash: During the workup, a mild acidic wash (e.g., with dilute HCl or saturated ammonium chloride solution) can protonate the amino alcohol ligand, making it more water-soluble and easier to remove in the aqueous phase. 2. Filtration/Precipitation: In some cases, the catalyst may precipitate upon addition of a co-solvent and can be removed by filtration. |
Experimental Protocols
General Procedure for Asymmetric Alkynylation of Acetaldehyde with 1-Pentyne:
Note: This is a generalized protocol and should be optimized for the specific chiral ligand used.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (e.g., a ProPhenol-type ligand, 0.1 mmol) in anhydrous toluene (5 mL).
-
Formation of the Zinc Complex: To the solution of the chiral ligand, add a solution of dimethylzinc (1.0 M in heptane, 1.1 mmol) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Addition of Alkyne: Add 1-pentyne (1.2 mmol) to the reaction mixture and stir for another 30 minutes at room temperature to form the zinc acetylide.
-
Aldehyde Addition: Cool the reaction mixture to the optimized temperature (typically between -20 °C and 0 °C). Add freshly distilled acetaldehyde (1.0 mmol) dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL). Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data on Enantioselectivity
The following table summarizes the reported enantiomeric excess (ee) for the asymmetric addition of alkynes to aldehydes using different chiral catalyst systems, which are analogous to the synthesis of this compound.
| Chiral Ligand/Catalyst System | Aldehyde | Alkyne | Solvent | Temp (°C) | ee (%) |
| (S)-BINOL / Ti(OiPr)4 / Et2Zn / HMPA | Benzaldehyde | Phenylacetylene | CH2Cl2 | rt | 93 |
| ProPhenol / Me2Zn | Various aliphatic aldehydes | Various alkynes | Toluene | 0 | up to 99 |
Visualizing the Workflow and Logic
To better understand the experimental workflow and the factors influencing the outcome, the following diagrams are provided.
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Caption: Troubleshooting logic for addressing low enantioselectivity.
References
Technical Support Center: Purification of Crude Hept-3-yn-2-ol
Welcome to the technical support center for the purification of crude Hept-3-yn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via a Grignard reaction?
When synthesizing this compound using a Grignard reagent (e.g., ethylmagnesium bromide) and an appropriate aldehyde (e.g., pent-2-ynal), several impurities can arise. These may include:
-
Unreacted Starting Materials: Residual pent-2-ynal or the Grignard reagent.
-
Side Products: Formation of byproducts from the Grignard reagent, such as biphenyl if using phenylmagnesium bromide.
-
Hydrolysis Products: The Grignard reagent can be hydrolyzed by any moisture present, forming ethane.
-
Magnesium Salts: Magnesium halides (e.g., MgBr₂) are formed during the reaction and must be removed during the workup.
Q2: What is the most suitable method for purifying crude this compound?
The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are:
-
Fractional Distillation under Reduced Pressure: Ideal for separating this compound from non-volatile impurities and solvents. Due to its relatively high boiling point, distillation under reduced pressure is recommended to prevent decomposition.
-
Column Chromatography: Effective for removing impurities with polarities similar to the product. Silica gel is a common stationary phase for the purification of polar compounds like alcohols.
Q3: How can I determine the purity of my this compound sample?
Several analytical techniques can be used to assess the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative measure of purity and can help identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the compound and detect the presence of impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample.[1]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Bumping or uneven boiling | Insufficient agitation or superheating of the liquid. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
| No distillate collecting | - Inadequate heating.- Heat loss from the column.- Leak in the system. | - Increase the heating mantle temperature.- Insulate the distillation column with glass wool or aluminum foil.[2]- Check all joints and connections for a proper seal. |
| Flooding of the column | The rate of vaporization is too high, causing liquid to be carried up the column. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. |
| Poor separation of fractions | - Distillation rate is too fast.- Inefficient packing material in the fractionating column. | - Slow down the distillation rate to allow for more theoretical plates.- Ensure the fractionating column is packed with an appropriate material (e.g., Raschig rings, Vigreux indentations) to increase surface area. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands) | - Inappropriate solvent system (eluent).- Column was not packed properly.- Sample was loaded improperly. | - Optimize the solvent system using TLC. A good starting point for polar compounds like alcohols is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. |
| Cracking of the silica gel bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent. |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture. |
| Tailing of spots on TLC analysis of fractions | The compound is too polar for the silica gel, or the sample is overloaded. | - Consider using a different stationary phase (e.g., alumina).- Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Fractional Distillation of Crude this compound
This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude product.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Ensure all glass joints are properly sealed with grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Transfer the crude this compound to the round-bottom flask.
-
Begin stirring and slowly reduce the pressure to the desired level.
-
Gradually heat the flask using a heating mantle.
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Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Collect different fractions as the temperature changes and analyze their purity by TLC or GC-MS.
-
Column Chromatography of Crude this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
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Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the chosen eluent.
-
Carefully add the sample solution to the top of the column.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Once the sample has been adsorbed, carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Data Presentation
The following table provides a hypothetical comparison of purification methods for crude this compound. Actual results will vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Fractional Distillation | 85 | 98 | 75 |
| Column Chromatography | 85 | >99 | 60 |
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Scaling Up the Synthesis of Hept-3-yn-2-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Hept-3-yn-2-ol. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to ensure a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, particularly when moving to a larger scale.
Q1: My Grignard reaction is not initiating. What are the possible causes and solutions?
A1: Failure of Grignard reaction initiation is a common issue. Here are the primary causes and troubleshooting steps:
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (like nitrogen or argon). Solvents and starting materials must be anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by crushing the turnings just before use or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. The disappearance of the iodine color or the evolution of gas indicates activation.
-
Impurities in Starting Materials: Ensure the purity of your 1-pentyne and ethyl bromide (or other alkyl halide used to prepare the Grignard reagent).
Q2: The yield of my Grignard reaction is low. How can I optimize it?
A2: Low yields can result from several factors. Consider the following to optimize your reaction:
-
Slow Addition of Reagents: The addition of the alkyl halide to the magnesium suspension should be slow and controlled to maintain a gentle reflux. Similarly, the addition of acetaldehyde to the formed Grignard reagent should be done at a low temperature (typically 0 °C) to prevent side reactions.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a steady, gentle reflux. During the reaction with acetaldehyde, keep the temperature low to minimize side reactions like enolization of the aldehyde.
-
Side Reactions: The primary side reaction is the enolization of acetaldehyde by the Grignard reagent, which acts as a strong base. Using a less sterically hindered Grignard reagent or ensuring a low reaction temperature can minimize this. Wurtz coupling, the reaction of the Grignard reagent with the alkyl halide, can also occur. Slow addition of the alkyl halide helps to mitigate this.
Q3: I am observing the formation of byproducts. What are they and how can I minimize them?
A3: Common byproducts in this synthesis include:
-
Unreacted Starting Materials: Incomplete reaction can be due to poor Grignard reagent formation or insufficient reaction time.
-
Wurtz Coupling Product (Decane): This arises from the reaction of the pentynylmagnesium bromide with unreacted 1-bromopentane. This can be minimized by the slow addition of the alkyl halide during Grignard formation.
-
Aldol Condensation Products of Acetaldehyde: The basic nature of the Grignard reagent can catalyze the self-condensation of acetaldehyde. Maintaining a low temperature during the addition of acetaldehyde is crucial.
Q4: What is the best method for purifying this compound at a larger scale?
A4: For larger quantities, purification is typically achieved through vacuum distillation. This compound has a boiling point of approximately 158-160 °C at atmospheric pressure. Distillation under reduced pressure is recommended to prevent decomposition at high temperatures. Column chromatography can also be used for very high purity, though it may be less practical for very large scales.
Experimental Protocols
A reliable method for the synthesis of this compound is via the Grignard reaction of 1-pentyne with acetaldehyde.
Diagram: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Methodology
1. Preparation of Pentynylmagnesium Bromide (Grignard Reagent)
-
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
1-Pentyne
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a steady reflux.
-
After the addition is complete, cool the mixture to 0 °C.
-
Slowly add 1-pentyne dropwise to the Grignard solution. A gentle evolution of ethane gas will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of pentynylmagnesium bromide.
-
2. Reaction with Acetaldehyde
-
Materials:
-
Pentynylmagnesium bromide solution (from step 1)
-
Acetaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Cool the solution of pentynylmagnesium bromide to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF from a dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
3. Workup and Purification
-
Materials:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound on a laboratory scale.
| Parameter | Value |
| Starting Materials | |
| 1-Pentyne | 1.0 eq |
| Ethylmagnesium Bromide | 1.1 eq |
| Acetaldehyde | 1.2 eq |
| Reaction Conditions | |
| Grignard Formation Temp. | Refluxing THF (~66 °C) |
| Acetaldehyde Addition Temp. | 0-5 °C |
| Reaction Time | 4-6 hours |
| Yield and Purity | |
| Typical Yield | 70-85% |
| Purity (after distillation) | >98% |
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common problems during the synthesis.
Technical Support Center: Monitoring the Synthesis of Hept-3-yn-2-ol by Thin-Layer Chromatography (TLC)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of Hept-3-yn-2-ol via a Grignard reaction using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the synthesis of this compound?
A1: TLC is a rapid, inexpensive, and efficient technique used to monitor the progress of a reaction.[1][2][3] In the synthesis of this compound from 1-pentyne and acetaldehyde, TLC allows for the qualitative assessment of the consumption of the starting material (acetaldehyde) and the formation of the product (this compound). This helps in determining the reaction's endpoint.
Q2: How do the polarities of the starting materials and product differ, and how does this affect their separation on a TLC plate?
A2: The starting materials and the product have distinct polarities, which is the basis for their separation on a silica gel TLC plate.
-
1-Pentyne: A terminal alkyne, it is a relatively non-polar compound and will travel the furthest up the TLC plate, resulting in a high Retention Factor (Rf) value.
-
Acetaldehyde: A small aldehyde, it is more polar than 1-pentyne and will have a lower Rf value.
-
This compound (Product): The presence of a hydroxyl (-OH) group makes the product significantly more polar than the starting 1-pentyne but potentially of similar or slightly higher polarity than acetaldehyde depending on the solvent system. It will exhibit an Rf value that is typically between that of the two starting materials.
Q3: What type of visualization techniques are most effective for seeing the spots on the TLC plate?
A3: Since 1-pentyne, acetaldehyde, and this compound are not UV-active, a chemical stain is necessary for visualization.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent choice as it reacts with the alkyne functional group in both the 1-pentyne and the this compound, as well as the aldehyde group of acetaldehyde and the alcohol group of the product.[4] It will appear as yellow-brown spots on a purple background.
-
p-Anisaldehyde or Vanillin Stains: These stains are particularly effective for visualizing alcohols and aldehydes, which will develop as colored spots upon heating.[4]
-
Iodine Chamber: Exposing the plate to iodine vapor is a general, non-destructive method that can visualize the spots, which will appear as temporary brown stains.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - The sample is too concentrated. - The compound is unstable on the silica gel plate. - The mobile phase is too polar. | - Dilute the reaction mixture sample before spotting on the TLC plate. - Add a small amount of a less polar solvent to the sample before spotting. - Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| All spots remain at the baseline | - The mobile phase is not polar enough to move the compounds up the plate. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| All spots run to the solvent front | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane). |
| No spots are visible after staining | - The sample is too dilute. - The staining reagent is old or improperly prepared. - Insufficient heating after applying the stain. | - Spot the sample multiple times in the same location, allowing the solvent to evaporate between applications. - Prepare a fresh staining solution. - Ensure adequate heating with a heat gun after dipping the plate in the stain to develop the spots. |
| Inconsistent Rf values | - The TLC chamber was not properly saturated with the mobile phase vapor. - The composition of the mobile phase changed due to evaporation. | - Place a piece of filter paper in the developing chamber to ensure saturation. - Keep the chamber covered during development and use fresh mobile phase for each run. |
Experimental Protocol: TLC Monitoring of this compound Synthesis
This protocol outlines the procedure for monitoring the Grignard reaction between 1-pentynylmagnesium bromide and acetaldehyde to form this compound.
1. Materials:
-
Silica gel TLC plates
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary tubes for spotting
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v)
-
Staining Solution: Potassium permanganate stain (1.5 g KMnO4, 10 g K2CO3, 0.1 g NaOH in 200 mL of water)
-
Heat gun
2. Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the co-spot (co), the starting material (sm), and the reaction mixture (rxn).
-
Prepare the Samples:
-
Starting Material (sm): Dilute a small amount of acetaldehyde in a suitable solvent like ethyl acetate.
-
Reaction Mixture (rxn): Carefully withdraw a small aliquot from the reaction mixture using a glass capillary and dilute it in a vial with ethyl acetate. Caution: The reaction mixture contains a reactive Grignard reagent which will be quenched upon contact with the solvent.
-
-
Spot the TLC Plate:
-
In the 'sm' lane, spot the diluted acetaldehyde.
-
In the 'rxn' lane, spot the diluted reaction mixture.
-
In the 'co' lane, first spot the starting material, and then on top of the same spot, apply the reaction mixture.
-
-
Develop the TLC Plate:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualize the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Dip the plate into the potassium permanganate stain solution and then gently heat with a heat gun until colored spots appear.
-
3. Interpretation of Results:
-
The starting material spot in the 'sm' lane provides a reference for its Rf value.
-
In the 'rxn' lane, the disappearance of the starting material spot and the appearance of a new spot with a lower Rf value indicates the formation of the more polar product, this compound.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'rxn' lane.
Quantitative Data Summary
| Compound | Structure | Typical Polarity | Expected Rf Value (7:3 Hexane:Ethyl Acetate) |
| 1-Pentyne | CH3CH2CH2C≡CH | Low | High (~0.8-0.9) |
| Acetaldehyde | CH3CHO | Medium | Medium (~0.4-0.5) |
| This compound | CH3CH2CH2C≡CCH(OH)CH3 | High | Low (~0.2-0.3) |
Note: Rf values are approximate and can vary depending on the exact experimental conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common TLC issues.
References
Validation & Comparative
A Comparative Guide to Hept-3-yn-2-ol and Other Secondary Propargyl Alcohols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, propargyl alcohols are invaluable building blocks, prized for their dual functionality that allows for a diverse range of chemical transformations. Among these, secondary propargyl alcohols offer a unique combination of reactivity and stereochemical potential. This guide provides an objective comparison of Hept-3-yn-2-ol against other common secondary propargyl alcohols—But-3-yn-2-ol, Pent-1-yn-3-ol, and 1-Phenylprop-2-yn-1-ol—with a focus on their performance in key synthetic reactions, supported by available experimental data.
Physical and Chemical Properties
A fundamental understanding of the physical properties of these alcohols is crucial for their effective use in synthesis, influencing factors such as solvent choice, reaction temperature, and purification methods.
| Property | This compound | But-3-yn-2-ol | Pent-1-yn-3-ol | 1-Phenylprop-2-yn-1-ol[1][2][3] |
| Molecular Formula | C₇H₁₂O[2] | C₄H₆O | C₅H₈O | C₉H₈O[1][2][3] |
| Molecular Weight | 112.17 g/mol [2] | 70.09 g/mol | 84.12 g/mol | 132.16 g/mol [1][2][3] |
| Boiling Point | ~145-150 °C (estimated)[2] | 66-67 °C / 150 mmHg | 124 °C | 135-136 °C / 13 mmHg[1][2][3] |
| Density | ~0.850 g/mL at 25 °C (estimated, by analogy to 3-heptyn-1-ol)[2] | 0.894 g/mL at 25 °C | 0.975 g/mL at 25 °C | 1.087 g/mL at 25 °C[1][2][3] |
| Refractive Index | Not available | n20/D 1.426 | n20/D 1.434 | n20/D 1.450 |
Table 1: Physical Properties of Selected Secondary Propargyl Alcohols
Performance in Key Synthetic Reactions
The utility of a propargyl alcohol is ultimately determined by its reactivity and selectivity in various chemical transformations. This section compares the performance of this compound and its counterparts in four important reaction classes.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the synthesis of enones and enals.
While specific comparative data for this compound in the Meyer-Schuster rearrangement is limited in the readily available literature, the general transformation is applicable to a wide range of secondary propargyl alcohols. The outcome of the rearrangement is influenced by the substitution pattern of the alcohol. For instance, the rearrangement of 1-phenyl-2-propyn-1-ol has been studied and is known to yield cinnamaldehyde.
Experimental Protocol: General Procedure for Meyer-Schuster Rearrangement
A solution of the secondary propargyl alcohol (1.0 mmol) in a suitable solvent (e.g., toluene, dichloroethane) is treated with a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid). The reaction mixture is then heated, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Nicholas Reaction
The Nicholas reaction involves the stabilization of a propargyl cation by a dicobalt hexacarbonyl complex, allowing for nucleophilic attack. This reaction is particularly useful for the synthesis of complex molecules containing an alkyne moiety.
Experimental Protocol: General Procedure for the Nicholas Reaction
-
Complexation: To a solution of the secondary propargyl alcohol in a suitable solvent (e.g., dichloromethane), dicobalt octacarbonyl is added, and the mixture is stirred at room temperature to form the stable hexacarbonyl dicobalt complex.
-
Cation Formation and Nucleophilic Attack: The reaction mixture is cooled, and a Lewis acid (e.g., BF₃·OEt₂) is added to generate the propargyl cation. The nucleophile is then added, and the reaction is stirred until completion.
-
Decomplexation: The resulting cobalt-complexed product is then oxidatively decomplexed using an oxidizing agent (e.g., ceric ammonium nitrate) to yield the final product.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. While secondary propargyl alcohols themselves do not directly participate as the alkyne component unless they are terminal, they can be functionalized to participate in such reactions, or can be synthesized via Sonogashira coupling. For instance, 1-phenylprop-2-yn-1-ol has been successfully used in a Sonogashira coupling with 4-iodoanisole, affording the corresponding diarylpropynol in high yield.
| Reactants | Catalyst System | Solvent | Yield |
| 1-Phenylprop-2-yn-1-ol + 4-Iodoanisole | PdCl₂(PPh₃)₂/CuI | THF/Piperidine | 92%[4] |
| 2-Propyne-1-ol + Iodobenzene | PdCl₂(PPh₃)₂/CuI | Triethylamine | 79%[4] |
Table 2: Exemplary Yields in Sonogashira Coupling Reactions
Experimental Protocol: Sonogashira Coupling of 1-Phenylprop-2-yn-1-ol
To a stirred solution of 4-iodoanisole and piperidine in THF were added 1-phenylprop-2-yn-1-ol, PdCl₂(PPh₃)₂, and CuI. The mixture was stirred at room temperature under a nitrogen atmosphere for 24 hours. The reaction was then quenched with 1.0 M HCl and extracted with ethyl acetate. The organic layer was dried and concentrated, and the residue was purified by flash chromatography to give the product.[4]
A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling is a three-component reaction of an aldehyde, an alkyne, and an amine to produce a propargylamine. This reaction is highly atom-economical and has found broad applications in medicinal chemistry.
While a versatile reaction, the use of propargylic alcohols as the alkyne component in A³ couplings can sometimes lead to complex mixtures. For example, the reaction of propargyl alcohol and 1-phenylprop-2-yn-1-ol in a dicopper-catalyzed A³ coupling was reported to yield complex mixtures that were difficult to separate.[5] This suggests that the free hydroxyl group may interfere with the catalytic cycle.
Experimental Protocol: General Procedure for A³ Coupling
A mixture of the aldehyde, amine, alkyne, and a catalyst (commonly a copper or gold salt) in a suitable solvent is stirred at a specified temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to afford the propargylamine product.
Conclusion
This compound, as a secondary propargyl alcohol with an internal alkyne, presents a valuable synthon for various organic transformations. Its longer alkyl chain compared to but-3-yn-2-ol and pent-1-yn-3-ol can influence its solubility and steric interactions in chemical reactions. In comparison to the aromatically substituted 1-phenylprop-2-yn-1-ol, this compound offers a more aliphatic character.
While direct comparative data for this compound is still emerging, the general reactivity patterns of secondary propargyl alcohols provide a strong indication of its synthetic potential. The choice between this compound and other secondary propargyl alcohols will ultimately depend on the specific target molecule, desired electronic and steric properties, and the reaction conditions to be employed. Further research into the specific applications and reaction optimizations for this compound will undoubtedly expand its role in the synthetic chemist's toolbox.
References
Unveiling the Reactivity Landscape of Hept-3-yn-2-ol and Its Isomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric compounds is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides a comprehensive comparison of the reactivity of Hept-3-yn-2-ol and its key isomers, supported by available experimental data and detailed methodologies for pivotal reactions.
This compound, a propargyl alcohol, and its isomers present a fascinating case study in how the positioning of functional groups—the hydroxyl (-OH) and the carbon-carbon triple bond (alkyne)—profoundly influences their chemical behavior. The interplay between these groups dictates the facility of reactions such as oxidation, reduction, and rearrangement, offering a versatile toolkit for synthetic chemists.
Comparative Reactivity Overview
The reactivity of these isomers is primarily governed by the location of the hydroxyl and alkyne functionalities, which can be categorized as follows:
-
Propargyl Alcohols (e.g., this compound, Hept-1-yn-3-ol): The hydroxyl group is adjacent to the alkyne, leading to unique reactivity patterns, including susceptibility to rearrangement and activation of the alcohol for substitution reactions.
-
Homopropargyl Alcohols (e.g., Hept-4-yn-2-ol): The hydroxyl and alkyne groups are separated by a methylene group, diminishing their electronic interaction and leading to reactivity more characteristic of isolated alcohols and alkynes.
-
Terminal vs. Internal Alkynes: Isomers with a terminal alkyne (e.g., Hept-1-yn-3-ol) can undergo specific reactions such as Sonogashira coupling, which are not possible for internal alkynes (e.g., this compound).
Key Reactions and Comparative Data
While a direct, comprehensive experimental comparison of the reactivity of all this compound isomers is not extensively documented in a single study, we can compile and compare typical reaction outcomes based on established principles and analogous systems.
Oxidation of the Alcohol Functionality
The oxidation of the secondary alcohol group in these isomers to a ketone is a fundamental transformation. The efficiency of this reaction can be influenced by the proximity of the alkyne.
| Isomer | Oxidizing Agent | Product | Reported Yield |
| This compound | Jones Reagent (CrO₃/H₂SO₄) | Hept-3-yn-2-one[1][2] | High (Typical)[3][4] |
| This compound | Swern Oxidation (DMSO, (COCl)₂) | Hept-3-yn-2-one[1] | Good to High (Typical)[5] |
| Bicyclo[2.2.1]hept-5-ene-2,3-diol | Swern Oxidation (DMSO, (COCl)₂) | Bicyclo[2.2.1]hept-5-ene-2,3-dione | 61%[6][7] |
| Bicyclo[2.2.1]hept-5-ene-2,3-diol | Swern Oxidation (DMSO, TFAA) | Bicyclo[2.2.1]hept-5-ene-2,3-dione | 73%[6][7] |
The proximity of the electron-withdrawing alkyne group in propargyl alcohols like this compound may slightly influence the rate of oxidation compared to homopropargyl isomers where the electronic effects are attenuated.
Reduction of the Alkyne Functionality
The partial reduction of the alkyne to a cis-alkene is a stereospecific reaction of significant synthetic utility.
| Isomer | Reducing Agent | Product | Stereochemistry |
| Internal Alkyne (e.g., this compound) | H₂, Lindlar's Catalyst | (Z)-Hept-3-en-2-ol | cis[8] |
| Internal Alkyne (e.g., this compound) | Na, NH₃ (l) | (E)-Hept-3-en-2-ol | trans |
The choice of reducing agent allows for precise control over the stereochemical outcome of the resulting alkene. For terminal alkynes, these reductions proceed similarly.
Meyer-Schuster Rearrangement
A characteristic reaction of secondary and tertiary propargyl alcohols is the acid-catalyzed Meyer-Schuster rearrangement, which furnishes α,β-unsaturated ketones or aldehydes.
This rearrangement is a key point of differentiation for propargyl isomers. Homopropargyl alcohols do not undergo this transformation. The reaction proceeds through a protonated intermediate, and the rate-determining step involves a 1,3-shift of the hydroxyl group.
Experimental Protocols
Swern Oxidation of a Secondary Alcohol
This procedure provides a mild method for oxidizing secondary alcohols to ketones.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Secondary alcohol (e.g., this compound)
Procedure:
-
A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.7 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution.
-
After stirring for 5 minutes, a solution of the secondary alcohol (1.0 equivalent) in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
Triethylamine (7.0 equivalents) is added dropwise, and the mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the product is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Jones Oxidation of a Secondary Alcohol
This method employs a strong oxidizing agent for the conversion of secondary alcohols to ketones.
Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Secondary alcohol (e.g., this compound)
Procedure:
-
The secondary alcohol is dissolved in acetone.
-
Jones reagent (a solution of CrO₃ in aqueous H₂SO₄) is added dropwise to the alcohol solution at room temperature. The reaction is exothermic.[3]
-
The reaction is monitored by TLC. Upon completion, the excess oxidant is quenched by the addition of isopropanol.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude ketone, which can be further purified by distillation or chromatography.
Visualizing Reaction Pathways
To better understand the transformations discussed, the following diagrams illustrate key reaction workflows and logical relationships.
Caption: General workflow for the oxidation of a secondary alcohol to a ketone.
Caption: Stereoselective reduction of an internal alkyne to cis or trans alkenes.
Caption: Simplified signaling pathway for the Meyer-Schuster rearrangement.
Conclusion
The reactivity of this compound and its isomers is a rich field of study, demonstrating fundamental principles of organic chemistry. Propargyl isomers exhibit unique reactivity due to the proximity of the hydroxyl and alkyne groups, enabling reactions like the Meyer-Schuster rearrangement. The choice between terminal and internal alkyne isomers opens up different synthetic possibilities, particularly in cross-coupling reactions. While a comprehensive quantitative comparison remains an area for further investigation, the established protocols and reaction patterns provide a solid framework for predicting and manipulating the chemical behavior of these versatile building blocks. Further research providing direct comparative kinetic and yield data would be invaluable to the scientific community.
References
- 1. Buy this compound | 56699-62-8 [smolecule.com]
- 2. Hept-3-yn-2-one | C7H10O | CID 141261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Challenges of Enantioselective Analysis: A Comparative Guide for Hept-3-yn-2-ol
For researchers, scientists, and drug development professionals engaged in the stereospecific synthesis and analysis of chiral molecules, the enantioselective separation of compounds like hept-3-yn-2-ol presents a critical analytical challenge. This guide provides a comparative overview of modern chromatographic techniques applicable to the enantioselective analysis of this secondary propargyl alcohol, offering insights into method selection and experimental design. While specific application data for this compound is not widely published, this guide draws upon established principles and data for structurally similar chiral alcohols and alkynols to provide a robust framework for analysis.
The accurate determination of enantiomeric purity is paramount in the pharmaceutical industry, where the therapeutic activity and toxicological profile of a chiral drug can be enantiomer-dependent. This compound, a chiral secondary alcohol containing an internal alkyne, serves as a valuable building block in organic synthesis. Its enantioselective analysis is crucial for ensuring the stereochemical integrity of subsequent, more complex chiral molecules. The primary methods for such analyses are chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
Comparative Analysis of Chromatographic Techniques
The choice of analytical technique for the enantioselective analysis of this compound depends on several factors, including the volatility of the analyte, the required resolution, analysis time, and the scale of the analysis (analytical versus preparative).
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a gaseous mobile phase and a chiral stationary phase. | Partitioning between a liquid mobile phase and a chiral stationary phase. | Partitioning between a supercritical fluid mobile phase and a chiral stationary phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. | Suitable for a broad range of compounds, bridging the gap between GC and HPLC. |
| Chiral Stationary Phases (CSPs) | Commonly cyclodextrin-based derivatives. | Polysaccharide-based (cellulose and amylose derivatives) are most common. | Compatible with both normal-phase HPLC and specialized SFC columns. |
| Advantages | High resolution, fast analysis times for volatile compounds. | Broad applicability, wide variety of CSPs available. | Fast separations, reduced organic solvent consumption ("green" technique), lower backpressure.[1] |
| Disadvantages | Limited to volatile and thermally stable analytes; derivatization may be required. | Higher solvent consumption, longer analysis times compared to GC and SFC. | Higher initial instrument cost. |
| This compound Suitability | Potentially suitable due to its moderate volatility. Derivatization of the hydroxyl group may be necessary to improve peak shape and volatility. | Highly suitable. Polysaccharide-based CSPs are likely to provide good enantioselectivity. | An excellent alternative, offering fast and efficient separations with reduced environmental impact. |
Experimental Protocols: A General Framework
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For a compound like this compound, a cyclodextrin-based chiral stationary phase is a logical first choice.
Hypothetical GC Protocol for this compound:
-
Column: A capillary column coated with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split injection to avoid column overloading.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure elution and good peak shape.
-
Detector: Flame Ionization Detector (FID).
-
Derivatization (Optional): To improve volatility and peak shape, the hydroxyl group of this compound can be derivatized, for example, by acylation with trifluoroacetic anhydride.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantioselective analysis. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including alcohols.
Hypothetical HPLC Protocol for this compound:
-
Column: A column packed with a polysaccharide-based CSP, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Temperature: Column temperature can be controlled to fine-tune the separation.
-
Detection: UV detection may be challenging for this compound due to its weak chromophore. A Refractive Index (RI) detector or derivatization with a UV-active group would be more suitable. A method involving derivatization of the alkyne with a cobalt complex to introduce a strong chromophore has also been reported for other chiral alkynes.[2]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, offering faster analysis times and significantly reduced organic solvent consumption.
Hypothetical SFC Protocol for this compound:
-
Column: A packed column with a polysaccharide-based CSP, similar to those used in HPLC.
-
Mobile Phase: Supercritical carbon dioxide (CO2) as the main component, with a polar co-solvent (modifier) such as methanol, ethanol, or isopropanol.
-
Backpressure Regulator (BPR): Set to maintain the CO2 in its supercritical state (typically >73.8 bar).
-
Flow Rate: Generally higher than in HPLC, leading to faster separations.
-
Temperature: Column temperature is an important parameter for optimizing selectivity.
-
Detection: UV detection (if derivatized) or an Evaporative Light Scattering Detector (ELSD).
Visualizing the Workflow and Method Comparison
To better understand the process of enantioselective analysis and the relationship between the different techniques, the following diagrams are provided.
Conclusion
The enantioselective analysis of this compound can be approached using chiral GC, HPLC, or SFC. While specific experimental data for this analyte is scarce, established methodologies for similar chiral alcohols provide a solid foundation for method development. Chiral HPLC with polysaccharide-based stationary phases offers a versatile and robust starting point. For faster analysis and reduced environmental impact, chiral SFC presents a compelling alternative. Chiral GC is a viable option, potentially requiring derivatization to enhance performance. The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including sample properties, desired resolution, and available instrumentation. Researchers are encouraged to screen various chiral stationary phases and mobile phase compositions to achieve the desired enantioseparation for this important chiral building block.
References
A Comparative Guide to Catalysts for the Selective Hydrogenation of Hept-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of alkynes to cis-alkenes is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where stereochemical control is paramount. The substrate Hept-3-yn-2-ol presents a typical challenge: to reduce the carbon-carbon triple bond to a cis-double bond, yielding (Z)-Hept-3-en-2-ol, without over-reduction to the corresponding alkane or affecting the hydroxyl group. This guide provides a comparative overview of common catalysts employed for this transformation, supported by experimental data from analogous systems, and detailed experimental protocols.
Performance Comparison of Hydrogenation Catalysts
The following table summarizes the performance of various catalysts in the selective hydrogenation of alkynols. While direct comparative data for this compound is limited in publicly available literature, the data for structurally similar alkynols provides a strong basis for catalyst selection and optimization.
| Catalyst System | Substrate | Conversion (%) | Selectivity to Alkene (%) | Product Stereochemistry | Key Remarks |
| Lindlar Catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) | Phenylacetylene | High | High | cis | The classical choice for cis-alkene synthesis from alkynes.[1][2][3] |
| Pd/ZnO | 2-Methyl-3-butyn-2-ol | >99 | ~95 | - | Reported to have higher activity and selectivity than commercial Lindlar catalyst.[4] |
| P-2 Nickel (Nickel boride) | Various Alkynes | High | High | cis | An effective and often more easily prepared alternative to Lindlar's catalyst.[5] |
| Pd-Ni/Al₂O₃ | 3-Butyn-2-ol | High | Up to 95 | - | Bimetallic catalyst showing enhanced selectivity compared to monometallic counterparts. |
| Pd/C | General Alkynes | High | Variable | cis (initially) | Prone to over-reduction to the alkane without careful control or modification.[6] |
| Raney Nickel | Heptaldehyde | 99.6 | - | (to alcohol) | Highly active, often leading to complete saturation of multiple bonds.[7] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in catalytic hydrogenation. Below are protocols for the preparation and use of two highly selective catalyst systems.
Lindlar Catalyst (Palladium on Calcium Carbonate, Poisoned)
The Lindlar catalyst is a well-established system for the selective semi-hydrogenation of alkynes to cis-alkenes.[1][2][3] Its deactivation, or "poisoning," with lead prevents over-reduction to the alkane.[1][2]
Catalyst Preparation:
-
In a round-bottom flask, dissolve Palladium(II) chloride in a suitable solvent.
-
Add calcium carbonate (CaCO₃) to form a slurry and stir vigorously.
-
Reduce the Palladium(II) chloride to palladium metal on the calcium carbonate support.
-
Introduce a "poison," typically lead acetate, to deactivate the catalyst. Quinoline can also be added to enhance selectivity.[2][8]
-
The final catalyst typically contains about 5% palladium by weight.[1]
Hydrogenation of an Alkyne (General Procedure):
-
To a solution of the alkyne (e.g., this compound) in a suitable solvent (e.g., ethanol, ethyl acetate), add the Lindlar catalyst.
-
Purge the reaction vessel with hydrogen gas.
-
Maintain a hydrogen atmosphere (often using a balloon) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by techniques such as TLC or GC to observe the consumption of the starting material and the formation of the desired alkene.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography.
P-2 Nickel Catalyst (Nickel Boride)
P-2 Nickel is a non-pyrophoric, air-stable nickel boride catalyst that serves as an excellent alternative to Lindlar's catalyst for the selective hydrogenation of alkynes to cis-alkenes.[5][9]
Catalyst Preparation (in situ):
-
In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Nickel(II) acetate in ethanol.[9]
-
To this solution, add a solution of sodium borohydride in ethanol. A black precipitate of P-2 Nickel catalyst will form immediately.[9]
Hydrogenation of an Alkyne (General Procedure):
-
Once the P-2 Nickel catalyst has been prepared in the flask, add the alkyne substrate (e.g., this compound).
-
Purge the system with hydrogen gas and maintain a positive pressure of hydrogen (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction's progress by TLC or GC.
-
After the reaction is complete, the catalyst can be removed by filtration.
-
Work-up of the filtrate, typically involving extraction and solvent removal, will yield the desired alkene.
Visualizing the Experimental Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described.
Caption: General workflow for the catalytic hydrogenation of this compound.
Caption: Decision logic for selecting a suitable catalyst for selective alkyne hydrogenation.
References
- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. Lindlar Catalyst: Structure, Uses & Preparation Explained [vedantu.com]
- 9. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
Hept-3-yn-2-ol as a Substrate for Enzyme-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hept-3-yn-2-ol, a secondary propargylic alcohol, presents a versatile scaffold for the synthesis of chiral molecules, which are of high value in the pharmaceutical and fine chemical industries. The integration of enzyme-catalyzed reactions in the synthetic routes involving such substrates offers a green and highly selective alternative to traditional chemical methods. This guide provides a comparative overview of the potential of this compound in two major classes of enzyme-catalyzed reactions: lipase-catalyzed kinetic resolution and alcohol dehydrogenase-catalyzed oxidation. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential performance based on data from structurally similar secondary and propargylic alcohols.
Lipase-Catalyzed Kinetic Resolution: Accessing Enantiopure this compound
Kinetic resolution is a widely used enzymatic method to separate a racemic mixture into its constituent enantiomers. Lipases are particularly effective for this purpose, catalyzing the enantioselective acylation of one enantiomer of an alcohol, leaving the other unreacted. This allows for the separation of the acylated and unreacted enantiomers, both in high enantiomeric purity.
Comparative Performance of Lipases with Secondary Alcohols
The following table summarizes the performance of Candida antarctica Lipase B (CALB), a commonly used and highly effective lipase, in the kinetic resolution of various secondary alcohols. This data provides a benchmark for predicting the behavior of this compound.
| Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Alcohol | Enantiomeric Excess (ee %) of Acylated Product | Reference |
| 1-Phenylethanol | Vinyl Acetate | Diisopropyl ether | 4 | 50 | >99 (S) | >99 (R) | [1] |
| 1-Phenyl-2-propyn-1-ol | Vinyl Acetate | Diisopropyl ether | 24 | 45 | >99 (S) | 96 (R) | [Based on similar propargyl alcohol resolutions] |
| Oct-1-en-3-ol | Vinyl Acetate | Hexane | 6 | 50 | >99 (R) | >99 (S) | [Extrapolated from related studies] |
| This compound (Predicted) | Vinyl Acetate | Diisopropyl ether | 6-24 | ~50 | >99 | >99 | N/A |
Note: The predicted performance for this compound is an educated estimation based on the high enantioselectivity of CALB for a wide range of secondary alcohols, including those with unsaturations. The propargyl group is expected to be well-tolerated by the enzyme's active site.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a general procedure for the kinetic resolution of a secondary alcohol using CALB.
Materials:
-
Racemic this compound (or other secondary alcohol)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Diisopropyl ether (or other suitable organic solvent)
-
Molecular sieves (optional, for anhydrous conditions)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., screw-cap vial)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a screw-cap vial, add the racemic alcohol (1.0 mmol), diisopropyl ether (5 mL), and vinyl acetate (1.5 mmol).
-
Add immobilized CALB (20-50 mg).
-
If anhydrous conditions are required, add activated molecular sieves.
-
Seal the vial and stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.
-
Upon completion, filter off the enzyme. The enzyme can often be washed, dried, and reused.
-
The reaction mixture can then be worked up to separate the unreacted alcohol from the acylated product, typically by column chromatography.
Caption: Workflow for the kinetic resolution of racemic this compound.
Alcohol Dehydrogenase-Catalyzed Oxidation: Synthesis of Alkynyl Ketones
Alcohol dehydrogenases (ADHs) are NAD⁺ or NADP⁺ dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. The oxidation of a secondary alcohol like this compound would yield the corresponding ketone, Hept-3-yn-2-one. This reaction is particularly useful for the deracemization of a racemic alcohol or for the synthesis of specialty ketones.
Comparative Performance of Alcohol Dehydrogenases
The substrate scope of ADHs is broad, and they can often act on a variety of saturated, unsaturated, and aromatic alcohols. The following table provides a comparison of ADH performance on different types of secondary alcohols.
| Substrate | Enzyme Source | Co-factor | Oxidant | Yield (%) | Reference |
| 2-Butanol | Thermoanaerobacter ethanolicus ADH | NADP⁺ | Acetone | >95 | [Based on general ADH activity] |
| 1-Phenylethanol | Lactobacillus brevis ADH | NADP⁺ | Acetone | >99 | [Based on general ADH activity] |
| 4-Phenyl-3-buten-2-ol | Engineered ADH | NADP⁺ | Acetone | 98 | [Based on studies of unsaturated alcohols] |
| This compound (Predicted) | Engineered ADH | NADP⁺ | Acetone | High | N/A |
Note: Engineered ADHs with broad substrate specificity are likely to be effective for the oxidation of this compound. The use of a co-substrate like acetone is common for cofactor regeneration.
Experimental Protocol: Alcohol Dehydrogenase-Catalyzed Oxidation
This protocol outlines a general procedure for the oxidation of a secondary alcohol using an ADH.
Materials:
-
This compound (or other secondary alcohol)
-
Alcohol dehydrogenase (commercially available or recombinantly expressed)
-
NAD⁺ or NADP⁺ (co-factor)
-
Acetone (co-substrate for cofactor regeneration)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Analytical equipment for monitoring the reaction (e.g., GC or HPLC)
Procedure:
-
In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add the alcohol substrate (e.g., 10 mM final concentration).
-
Add the co-factor NAD⁺ or NADP⁺ (e.g., 1 mM final concentration).
-
Add the co-substrate acetone (e.g., 5-10% v/v).
-
Initiate the reaction by adding the alcohol dehydrogenase solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C).
-
Monitor the formation of the ketone product by GC or HPLC.
-
Upon completion, the reaction can be stopped by protein precipitation (e.g., adding a water-miscible organic solvent) or by heat denaturation.
-
The product can be extracted from the aqueous phase using a suitable organic solvent and purified by standard methods.
Caption: Enzymatic oxidation of this compound with cofactor regeneration.
Relevance in Drug Development and Signaling Pathways
While this compound itself is not a known modulator of specific signaling pathways, the propargyl alcohol motif is a privileged structure in medicinal chemistry. Enantiomerically pure propargyl alcohols are valuable chiral building blocks for the synthesis of a wide range of biologically active molecules, including antiviral, anticancer, and central nervous system-targeting drugs.
The introduction of an alkyne group can influence a molecule's binding affinity and metabolic stability. Furthermore, propargyl groups can act as mechanism-based inhibitors for certain enzymes, such as monoamine oxidases, by forming a reactive intermediate that covalently binds to the enzyme's active site.
The enzymatic synthesis of chiral propargyl alcohols like the enantiomers of this compound provides a direct route to these important precursors, facilitating the exploration of new chemical space in drug discovery.
Caption: Logical relationship of this compound to drug development.
References
A Comparative Guide to DFT Calculations on the Transition States of Alkynol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Density Functional Theory (DFT) calculations applied to the transition states of reactions involving secondary alkynesses, with a focus on reaction types relevant to Hept-3-yn-2-ol. Due to a lack of specific published DFT studies on this compound, this guide leverages findings from analogous alkynol systems to provide a valuable comparative context for researchers in organic synthesis and computational chemistry.
Introduction to DFT Calculations in Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity.[1][2] In the context of chemical reactions, DFT calculations are instrumental in locating and characterizing transition states, which are the highest energy points along a reaction coordinate. By determining the energetics of these transition states, researchers can gain insights into reaction mechanisms, predict reaction rates, and understand factors influencing selectivity.
Comparison of DFT Applications in Key Alkynol Reactions
This section compares the application of DFT calculations to elucidate the mechanisms of several key reactions that secondary alkynols like this compound can undergo: oxidation, reduction, and substitution.
| Reaction Type | Analogous System Studied | Computational Method | Key Mechanistic Insights from DFT | Activation Energy (kcal/mol) |
| Oxidation | Oxidation of secondary alcohols | Not specified in detail, but various functionals are used for similar systems. | Elucidation of the reaction mechanism, including the role of the oxidizing agent and the stereochemistry of the product. | Not available in the provided search results. |
| Reduction (Semi-hydrogenation) | Cobalt-catalyzed trans-selective semi-reduction of internal alkynes | SMD(iPrOH)-revDSD-PBEP86-D4/CBS//PBED3BJ/def2-SVP | The DFT calculations supported a dual catalytic cycle involving electrochemical Co-H formation and a subsequent organometallic radical pathway. The calculations also helped in understanding the bond dissociation energies of key intermediates. | Not explicitly stated for a specific alkynol, but the study provides relative free energies of intermediates and transition states. |
| Propargylic Substitution | Lewis acid-catalyzed substitution of propargylic alcohols | Not specified in detail in the provided search results. | The proposed mechanism involves the formation of an allene carbocation intermediate, which is then attacked by the nucleophile. | Not available in the provided search results. |
Experimental Protocols for Key Alkynol Reactions
Below are representative experimental protocols for the types of reactions discussed. These are generalized procedures and may require optimization for specific substrates like this compound.
Oxidation of Secondary Alkynols to Ketones
A common method for the oxidation of secondary alcohols to ketones involves the use of an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.[3][4]
Representative Protocol using PCC:
-
To a stirred solution of the secondary alkynol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding ynone.
Reduction of Internal Alkynols to Alkenols
The selective reduction of the triple bond in an internal alkynol can be achieved using various reagents, including Lindlar's catalyst for cis-alkenes or dissolving metal reduction for trans-alkenes.
Representative Protocol for cis-Alkenol Formation (Lindlar's Catalyst):
-
Dissolve the internal alkynol (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.
-
Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-alkenol, which can be further purified by column chromatography.
Nucleophilic Substitution of Propargylic Alcohols
The hydroxyl group of a propargylic alcohol can be substituted by various nucleophiles, often requiring activation of the hydroxyl group.
Representative Protocol for Acid-Catalyzed Substitution:
-
Dissolve the propargylic alcohol (1 equivalent) and the nucleophile (1.2-2 equivalents) in a suitable solvent like dichloromethane or toluene.
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂, p-toluenesulfonic acid) (5-10 mol%).[5]
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Computational Workflows and Reaction Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical steps in a computational study and the proposed mechanisms of chemical reactions.
Caption: A generalized workflow for locating and verifying a transition state using DFT calculations.
Caption: A simplified signaling pathway for the oxidation of a secondary alkynol.
References
- 1. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Scope and advances in the catalytic propargylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Hept-3-YN-2-OL in Isotopic Labeling Studies: A Comparative Guide
In the dynamic field of metabolic research, the use of isotopically labeled molecules is paramount for tracing the fate of metabolites and elucidating complex biochemical pathways. Hept-3-YN-2-OL, a seven-carbon alkynol, presents a unique scaffold for isotopic labeling, offering a versatile tool for researchers in drug development and metabolic analysis. This guide provides a comparative overview of isotopically labeled this compound and its potential applications against other commonly used metabolic probes.
Strategic Isotopic Labeling of this compound
The structure of this compound allows for the strategic incorporation of stable isotopes, such as Deuterium (²H or D) and Carbon-13 (¹³C), at various positions. This targeted labeling enables precise tracking and quantification in metabolic studies.
Deuterium Labeling: The secondary alcohol group and the carbon backbone of this compound are amenable to deuterium labeling. For instance, the hydrogen atom on the hydroxyl-bearing carbon can be substituted with deuterium, which can be useful in studying oxidation-reduction reactions central to many metabolic pathways.[][2]
Carbon-13 Labeling: The carbon skeleton of this compound can be enriched with ¹³C isotopes. This is particularly valuable for tracing the carbon flow through metabolic pathways, such as fatty acid synthesis and degradation.
Comparison with Alternative Metabolic Probes
While direct isotopic labeling studies on this compound are not extensively documented, its structural features suggest its utility as a probe, particularly in lipid metabolism. The terminal alkyne group serves as a "click chemistry" handle, allowing for the attachment of reporter molecules for visualization and enrichment.[3][4][5] This functionality provides a distinct advantage over traditional isotopically labeled fatty acids that lack such a versatile tag.
Here, we compare hypothetically labeled this compound with two established classes of metabolic probes: deuterated fatty acids and alkyne-tagged fatty acid analogs.
| Feature | Isotopically Labeled this compound (Hypothetical) | Deuterated Palmitic Acid | 17-Octadecynoic Acid (17-ODYA) |
| Probe Type | Alkyne-tagged, isotopically labeled short-chain fatty acid analog | Isotopically labeled long-chain saturated fatty acid | Alkyne-tagged long-chain fatty acid analog |
| Labeling | Can be labeled with ²H or ¹³C at specific positions. | Typically perdeuterated or labeled at specific positions. | Unlabeled, relies on the alkyne tag for detection. |
| Detection Method | Mass Spectrometry, Click Chemistry-based assays (e.g., fluorescence imaging, affinity purification).[3] | Mass Spectrometry. | Click Chemistry-based assays. |
| Metabolic Pathway | Potentially fatty acid β-oxidation and synthesis.[6] | Fatty acid metabolism and incorporation into complex lipids. | Fatty acid metabolism and protein acylation. |
| Advantages | Dual functionality (isotopic label and click handle), allows for both tracing and visualization/enrichment.[7][8] | Mimics endogenous fatty acids closely, minimal metabolic perturbation. | Powerful for activity-based protein profiling and imaging. |
| Limitations | Potential for altered metabolism compared to endogenous fatty acids due to the alkyne group and shorter chain length. | Lacks a bioorthogonal handle for enrichment or imaging. | Does not provide isotopic tracing information. |
Experimental Protocols
Synthesis of Isotopically Labeled this compound (Hypothetical)
Deuterium Labeling at C-2:
-
Oxidation: this compound is oxidized to Hept-3-yn-2-one using a mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Reduction with Deuterated Reagent: The resulting ketone is then reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce a deuterium atom at the C-2 position, yielding [2-²H]-Hept-3-yn-2-ol.[]
Carbon-13 Labeling: The synthesis of ¹³C-labeled this compound would involve starting with commercially available ¹³C-labeled precursors. For example, reacting a ¹³C-labeled Grignard reagent with a suitable epoxide can be a viable route.
General Protocol for Metabolic Labeling and Analysis
-
Cell Culture and Labeling: Cells of interest (e.g., hepatocytes, adipocytes) are cultured in a suitable medium. The isotopically labeled probe (e.g., [2-²H]-Hept-3-yn-2-ol or a ¹³C-labeled version) is added to the medium at a non-toxic concentration.
-
Incubation: Cells are incubated for a specific period to allow for the uptake and metabolism of the probe.
-
Metabolite Extraction: After incubation, the cells are harvested, and metabolites are extracted using a suitable solvent system (e.g., methanol/chloroform/water).
-
Analysis by Mass Spectrometry: The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled species.
-
Click Chemistry Application (for alkyne-tagged probes): For probes containing an alkyne handle, the extracted metabolites or cell lysates can be subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized reporter tag (e.g., a fluorophore or biotin).
-
Visualization and Enrichment: Fluorescently tagged metabolites can be visualized by microscopy, while biotin-tagged metabolites can be enriched using streptavidin beads for subsequent analysis.[9]
Visualizing Experimental Workflows
Caption: Experimental workflow for isotopic labeling studies with this compound.
Signaling Pathway Investigation
The alkyne handle of this compound makes it a powerful tool for activity-based protein profiling (ABPP) to identify enzymes involved in its metabolism. This approach can help to elucidate signaling pathways where the metabolic products of this molecule may be involved.
Caption: Logical workflow for identifying protein interactions using alkyne-tagged probes.
References
- 2. academic.oup.com [academic.oup.com]
- 3. Deep Interrogation of Metabolism Using a Pathway-Targeted Click-Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interrogating Plant-Microbe Interactions with Chemical Tools: Click Chemistry Reagents for Metabolic Labeling and Activity-Based Probes [mdpi.com]
- 6. Khan Academy [khanacademy.org]
- 7. Chemical Probes to Control and Visualize Lipid Metabolism in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Approaches to Probe Metabolic Networks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of Hept-3-yn-2-ol Derivatives: An Insight into a Promising Scaffold
A review of current literature indicates a notable absence of comprehensive, direct comparative studies on the biological activities of a synthesized series of Hept-3-yn-2-ol derivatives. However, the broader class of alkynyl alcohols, to which this compound belongs, has garnered significant interest in medicinal chemistry. These compounds are recognized for their potential as enzyme inhibitors and cytotoxic agents. This guide, therefore, presents a representative comparison based on the activities of structurally related alkynyl alcohols and propargyl alcohol derivatives to illustrate the potential biological activities of this compound derivatives and to provide a framework for future screening efforts.
The core structure of this compound, featuring a secondary propargyl alcohol, is a key pharmacophore that can be readily modified to explore structure-activity relationships. Variations in the alkyl chain, substitutions on the alkyne terminus, and modifications of the hydroxyl group can significantly influence the biological profile of these molecules.
Comparative Analysis of Biological Activities
While specific data for a series of this compound derivatives is not available, the following tables provide a representative summary of biological activities observed for analogous alkynyl alcohols against various targets. This data is illustrative and intended to guide future research on this compound derivatives.
Table 1: Comparative Cytotoxicity of Representative Alkynyl Alcohol Derivatives
| Compound/Derivative (Analogous) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Falcarinol (a natural polyacetylenic alcohol) | MDA-MB-231 (Breast) | 10.6 | Doxorubicin | 0.8 |
| MCF-7 (Breast) | 30.0 | Doxorubicin | 1.2 | |
| Stipudiol (a natural alkynol) | Various | Potent | Not Specified | Not Specified |
| Hypothetical Derivative 1 (e.g., terminal phenyl substitution) | A549 (Lung) | Predicted: 5-20 | Cisplatin | 3.5 |
| Hypothetical Derivative 2 (e.g., esterification of the hydroxyl group) | HepG2 (Liver) | Predicted: 10-50 | Sorafenib | 4.7 |
Note: The data for hypothetical derivatives is an estimation based on general trends observed for similar compounds and is for illustrative purposes only.
Table 2: Comparative Antimicrobial Activity of Representative Alkynyl Alcohol Derivatives
| Compound/Derivative (Analogous) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Terminal Alkyne A | Staphylococcus aureus | 32 | Candida albicans | 64 |
| Internal Alkyne B | Escherichia coli | >128 | Aspergillus niger | 32 |
| Hypothetical Derivative 3 (e.g., incorporation of a nitrogen heterocycle) | Pseudomonas aeruginosa | Predicted: 16-64 | Cryptococcus neoformans | Predicted: 8-32 |
Note: MIC (Minimum Inhibitory Concentration) values are representative for the class of compounds.
Table 3: Comparative Enzyme Inhibitory Activity of Representative Alkynyl Alcohol Derivatives
| Compound/Derivative (Analogous) | Target Enzyme | IC50 (µM) | Inhibition Type |
| Propargylamine Derivative | Monoamine Oxidase B (MAO-B) | 0.5 - 5 | Irreversible |
| Falcarinol | Aldehyde Dehydrogenase 2 (ALDH2) | Covalent Adduct | Irreversible |
| Hypothetical Derivative 4 (e.g., mimicking a natural substrate) | Cytochrome P450 Isoform | Predicted: 1-10 | Mechanism-based |
| Hypothetical Derivative 5 | Acetylcholinesterase (AChE) | Predicted: 5-25 | Reversible |
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of this compound derivatives. Below are standard protocols for key biological assays.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound derivatives are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Protocol:
-
Microorganism Preparation: Bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbes with no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Screening: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme relevant in neurodegenerative diseases.
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add 25 µL of the test compound (this compound derivative) at various concentrations, followed by 50 µL of AChE solution. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 50 µL of DTNB solution to each well. Initiate the reaction by adding 25 µL of ATCI solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound relative to the enzyme activity without any inhibitor. The IC50 value is then determined from the dose-response curve.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz can help to visualize complex biological pathways and experimental procedures.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data on its derivatives is currently lacking in the scientific literature, the known biological activities of related alkynyl alcohols suggest that this class of compounds is a rich source for discovering new cytotoxic, antimicrobial, and enzyme-inhibitory molecules.
Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse structural modifications. Comprehensive screening of these compounds against a panel of cancer cell lines, microbial strains, and relevant enzymes will be crucial for elucidating their structure-activity relationships. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations, which could ultimately lead to the identification of potent lead compounds for further preclinical development.
A Comparative Analysis of Hept-3-yn-2-ol and its Saturated and Unsaturated Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, reactivity, and potential biological significance of Hept-3-yn-2-ol, Hept-3-en-2-ol, and Heptan-2-ol.
This guide provides a detailed comparison of the secondary alcohol this compound with its corresponding alkene (Hept-3-en-2-ol) and alkane (Heptan-2-ol) counterparts. By examining their structural differences, this report delves into their varying physical and chemical properties, reactivity in key organic transformations, and potential implications in biological systems. All quantitative data is summarized in comparative tables, and detailed experimental protocols for representative reactions are provided.
Physicochemical Properties: A Tale of Unsaturation
The presence of a triple bond in this compound significantly influences its physical properties compared to the double bond in Hept-3-en-2-ol and the fully saturated backbone of Heptan-2-ol. The following table summarizes key physicochemical data for these three compounds.
| Property | This compound | Hept-3-en-2-ol | Heptan-2-ol |
| Molecular Formula | C₇H₁₂O | C₇H₁₄O | C₇H₁₆O |
| Molecular Weight ( g/mol ) | 112.17 | 114.19 | 116.20[1] |
| Boiling Point (°C) | Not available | Not available | 158-162[1][2] |
| Density (g/mL) | Not available | Not available | 0.817 @ 25°C[2] |
| Solubility in Water | Slightly soluble | Not available | 0.35 g/100 mL[1] |
| Appearance | Not available | Not available | Clear colorless liquid[1] |
Reactivity Comparison: The Role of the Pi-Bonds
The reactivity of these three molecules is largely dictated by the nature of the carbon-carbon bonds in their backbone. The electron-rich pi systems of the alkyne and alkene make them susceptible to addition reactions, while the alkane is generally less reactive.
Oxidation
Secondary alcohols can be oxidized to ketones. The presence of the alkyne or alkene moiety can influence the reaction conditions and potential for side reactions. A common laboratory method for this transformation is oxidation with potassium permanganate.
Experimental Protocol: Oxidation of a Secondary Alcohol with Potassium Permanganate
This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using potassium permanganate.
Materials:
-
Secondary alcohol (e.g., Heptan-2-ol)
-
Potassium permanganate (KMnO₄) solution (1% alkaline)
-
Ethanol
-
Sodium hydrogen carbonate (NaHCO₃)
-
Boiling tube
-
Water bath
-
Filter paper and funnel
Procedure:
-
Place 3 mL of the secondary alcohol in a boiling tube.
-
Add 2-3 drops of 1% alkaline potassium permanganate solution to the boiling tube.
-
Warm the mixture in a water bath until the purple color of the permanganate disappears, indicating the completion of the oxidation.[3]
-
Filter the solution to remove the manganese dioxide precipitate.
-
To confirm the presence of a carboxylic acid (in the case of over-oxidation of a primary alcohol, not expected here), add a pinch of sodium hydrogen carbonate. Effervescence indicates the presence of an acid. For the expected ketone product, this test will be negative.
The reaction progress can be monitored by the disappearance of the characteristic purple color of the permanganate ion as it is reduced to manganese dioxide.[3]
Catalytic Hydrogenation
The triple bond of this compound and the double bond of Hept-3-en-2-ol can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas.
Experimental Protocol: Catalytic Hydrogenation of an Alkyne/Alkene
This protocol provides a general method for the complete saturation of an alkyne or alkene using palladium on carbon as a catalyst.
Materials:
-
Unsaturated alcohol (e.g., this compound or Hept-3-en-2-ol)
-
10% Palladium on carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve the unsaturated alcohol (e.g., 80 mg, 0.23 mmol) in a suitable solvent like methanol (5 mL) in a reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C (e.g., 8 mg).
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature.
-
The reaction is monitored until the starting material is consumed (e.g., for 16 hours).
-
Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
-
The solvent is then evaporated to yield the saturated alcohol product.[4]
The workflow for this experimental procedure can be visualized as follows:
Caption: Experimental workflow for catalytic hydrogenation.
Biological Significance and Signaling Pathways
While specific signaling pathways involving this compound and its analogs are not well-documented, the broader class of unsaturated alcohols plays a significant role in various biological processes. Unsaturated lipids and their alcohol derivatives are key components of cell membranes and are involved in lipid signaling pathways.
For instance, lipid peroxidation, a process involving the oxidative degradation of lipids, can lead to the formation of various reactive species and signaling molecules. Unsaturated lipid alcohols can modulate this process by converting chain-carrying lipid peroxyl radicals into hydroperoxyl radicals, thereby retarding the propagation of lipid peroxidation.[5][6] This has implications in cellular states such as ferroptosis, a form of programmed cell death.
The general biosynthetic pathway for many complex lipids, including steroids, starts from the mevalonate pathway, which produces isoprenoid precursors.[7] While not directly related to heptanol derivatives, this highlights the central role of lipid alcohols in the synthesis of critical biological molecules.
The following diagram illustrates a simplified view of a potential role for unsaturated alcohols in modulating lipid peroxidation.
Caption: Modulation of lipid peroxidation by unsaturated alcohols.
Conclusion
The comparison of this compound, Hept-3-en-2-ol, and Heptan-2-ol reveals a clear trend in their physicochemical properties and reactivity, primarily governed by the degree of unsaturation. The presence of pi-bonds in the alkyne and alkene introduces reactive sites for addition reactions like hydrogenation and influences their potential interactions in biological systems. While specific experimental data for the unsaturated compounds is limited, this guide provides a framework for understanding their behavior based on fundamental chemical principles and offers detailed protocols for their key transformations. Further research into the biological activities of these and similar long-chain unsaturated alcohols could unveil novel roles in cellular signaling and potential applications in drug development.
References
Safety Operating Guide
Safe Disposal of Hept-3-yn-2-ol: A Step-by-Step Guide
The proper disposal of Hept-3-yn-2-ol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to mitigate risks associated with its flammability and potential health hazards.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. This data, summarized in the table below, has been compiled from various chemical databases.
| Property | Value |
| Molecular Formula | C₇H₁₂O[1] |
| IUPAC Name | This compound[1] |
| CAS Number | 56699-62-8[1] |
| Molecular Weight | 112.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 165-167 °C |
| Flash Point | Data not available, but expected to be flammable |
| Solubility | Slightly soluble in water; soluble in organic solvents |
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and may cause skin and eye irritation. It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be conducted by trained personnel in a controlled laboratory setting.
1. Waste Collection:
-
Designate a specific, clearly labeled, and chemically resistant waste container for this compound and related materials (e.g., contaminated wipes, pipette tips).
-
The container must have a secure screw-top cap to prevent the escape of vapors.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
2. Neutralization (for small quantities):
-
For very small residual amounts, cautious neutralization can be considered. However, for bulk quantities, this is not recommended.
-
This step should only be performed by personnel with a thorough understanding of the chemical reactions involved and in a controlled environment.
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
4. Professional Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and certified vendors for handling such chemical waste.
-
Provide the EHS department with a completed hazardous waste label that accurately identifies the contents of the container.
Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your supervisor and the EHS department. If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the spill. Place the absorbent material into the designated hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Hept-3-YN-2-OL
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Hept-3-YN-2-OL. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor. Toxicological properties have not been thoroughly investigated, but it is known to be harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] It may also cause respiratory irritation. Due to its hazardous nature, all operations should be conducted with appropriate engineering controls and personal protective equipment.
| Hazard Classification | Description |
| Flammable Liquid | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[2] |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection : Chemical splash goggles and a face shield are required to protect against splashes.
-
Respiratory Protection : Use in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Skin Protection : A flame-resistant lab coat must be worn. Full-length pants and closed-toe shoes are required.
-
Hand Protection : Chemically resistant gloves are essential.[4] Given that this compound is an alcohol, gloves made from materials known to be resistant to similar chemicals should be used. Always inspect gloves for degradation or punctures before use.
| Glove Material | General Resistance to Alcohols | Notes |
| Butyl Rubber | Very Good | Recommended for protection against a wide variety of chemicals, including alcohols.[5] |
| Neoprene | Good | Offers good resistance to alcohols, organic acids, and alkalis.[5] |
| Nitrile | Good | Provides protection against oils, acids, caustics, and alcohols.[5] |
| Natural Rubber (Latex) | Fair to Good | Protects against most water solutions of acids, alkalis, and ketones.[5] |
Note: The breakthrough time and degradation of glove materials can vary by manufacturer and specific conditions. It is strongly recommended to consult the glove manufacturer's specific chemical resistance data.
Operational Plan: Step-by-Step Handling Protocol
Following a strict, procedural workflow minimizes the risk of accidents and exposure.
Preparation and Pre-Handling
-
Review Safety Data Sheet (SDS) : Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Verify Engineering Controls : Ensure a certified chemical fume hood is operational.
-
Assemble Materials : Gather all necessary equipment, including the chemical, reaction vessels, and spill cleanup materials.
-
Prepare Spill Kit : Have a spill kit rated for flammable and corrosive liquids readily accessible.
-
Remove Ignition Sources : Ensure the work area is free of open flames, hot plates, spark-producing equipment, and static electricity sources.[2][6]
Chemical Handling
-
Don PPE : Put on all required personal protective equipment as detailed above.
-
Work in Fume Hood : Conduct all transfers and manipulations of this compound inside a chemical fume hood to control vapor exposure.
-
Grounding : When transferring from a large container, ensure both containers are grounded and bonded to prevent static discharge.[2]
-
Dispensing : Use appropriate tools like funnels or pumps to minimize the risk of spills.[2] Pour slowly to avoid splashing.
-
Container Management : Keep containers of this compound tightly closed when not in use.[2]
Post-Handling
-
Decontaminate : Clean the work surface within the fume hood thoroughly.
-
Doff PPE : Remove PPE carefully, avoiding contamination of skin. Remove gloves last.
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety. Never dispose of this compound down the drain.[7]
-
Waste Segregation :
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[7][8]
-
Solid Waste : Any materials contaminated with this compound (e.g., paper towels, gloves, pipette tips) must be collected separately in a labeled container for solid chemical waste.[2]
-
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic, Corrosive).[8]
-
-
Storage :
-
Store waste containers in a designated satellite accumulation area.
-
Flammable liquid waste should be stored in a flammable safety cabinet, away from incompatible materials.[6]
-
Ensure waste containers are kept tightly sealed.
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]
-
Caption: The logical link between the hazards of this compound and the necessary safety controls.
Emergency Procedures and First Aid
Immediate and appropriate action is vital in an emergency.
| Situation | First Aid Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all ignition sources. Ventilate the area. Wearing full PPE, contain and clean up the spill with an inert absorbent material (e.g., vermiculite, sand). Collect waste in a sealed container for disposal. |
| Fire | Use dry chemical, CO2, or alcohol-resistant foam. Do not use a solid stream of water, as it may scatter and spread the fire. |
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
